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4-Benzyloxy-5-methoxy-2-nitrotoluene Documentation Hub

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  • Product: 4-Benzyloxy-5-methoxy-2-nitrotoluene
  • CAS: 121086-26-8

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 4-Benzyloxy-5-methoxy-2-nitrotoluene: A Predictive Guide

This technical guide provides a detailed predictive analysis of the spectral data for 4-Benzyloxy-5-methoxy-2-nitrotoluene, a key intermediate in various synthetic pathways. In the absence of publicly available experimen...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed predictive analysis of the spectral data for 4-Benzyloxy-5-methoxy-2-nitrotoluene, a key intermediate in various synthetic pathways. In the absence of publicly available experimental spectra for this specific compound, this document serves as an in-depth, experience-driven resource for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), coupled with spectral data from closely related analogues, we can confidently predict the spectral characteristics of the title compound. This allows for its unambiguous identification and characterization in a research setting.

Rationale for Predictive Spectroscopic Analysis

In modern chemical research, the synthesis of novel compounds often outpaces the public deposition of their full analytical data. However, the need for robust characterization remains paramount for patent applications, publications, and regulatory submissions. A predictive approach, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures, provides a scientifically rigorous framework for the tentative identification of new chemical entities. This guide will systematically deconstruct the structure of 4-Benzyloxy-5-methoxy-2-nitrotoluene to forecast its spectral signatures.

The analytical workflow for characterizing a novel compound like 4-Benzyloxy-5-methoxy-2-nitrotoluene is a multi-step process that involves isolation, purification, and spectroscopic analysis.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_interpretation Data Interpretation & Verification Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Purification->NMR Pure Sample IR IR Interpretation Interpretation NMR->Interpretation MS MS IR->Interpretation MS->Interpretation Structure_Verification Structure_Verification Interpretation->Structure_Verification Predicted vs. Experimental

Caption: Workflow for the Characterization of a Novel Compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be highly informative due to the distinct electronic environments of the protons in 4-Benzyloxy-5-methoxy-2-nitrotoluene. The predicted chemical shifts are tabulated below, with detailed justifications following.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Justification
H-3~7.5 - 7.7sSinglet due to no adjacent protons. Deshielded by the ortho-nitro group.
H-6~6.8 - 7.0sSinglet due to no adjacent protons. Shielded by the para-benzyloxy and meta-methoxy groups.
-OCH₃~3.9 - 4.1sTypical chemical shift for an aryl methyl ether.
-CH₂-~5.1 - 5.3sDeshielded by both the adjacent oxygen and the phenyl ring.
Phenyl protons of benzyl group~7.3 - 7.5mComplex multiplet for the five protons of the benzyl group.
-CH₃~2.3 - 2.5sTypical chemical shift for a methyl group on a nitro-aromatic ring.

Justification of Predicted ¹H NMR Chemical Shifts:

  • Aromatic Protons (H-3 and H-6): The protons on the nitrotoluene ring are in electronically distinct environments. The proton at the 3-position is ortho to the strongly electron-withdrawing nitro group, which will cause a significant downfield shift to approximately 7.5-7.7 ppm. Conversely, the proton at the 6-position is para to the electron-donating benzyloxy group and meta to the methoxy group, leading to increased shielding and an upfield shift to around 6.8-7.0 ppm. Both signals are expected to be singlets as they lack adjacent protons for spin-spin coupling.

  • Methoxy Protons (-OCH₃): The methoxy group protons are expected to appear as a sharp singlet in the range of 3.9-4.1 ppm, a characteristic region for methoxy groups attached to an aromatic ring.

  • Benzylic Protons (-CH₂-): The two protons of the benzylic methylene bridge are chemically equivalent and will appear as a singlet. Their position at ~5.1-5.3 ppm is due to the deshielding effects of the adjacent oxygen atom and the phenyl ring.

  • Benzyl Phenyl Protons: The five protons on the phenyl ring of the benzyloxy group will likely appear as a complex, overlapping multiplet around 7.3-7.5 ppm, which is typical for a monosubstituted benzene ring.

  • Toluene Methyl Protons (-CH₃): The methyl group attached to the aromatic ring is expected to resonate as a singlet at approximately 2.3-2.5 ppm.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of 4-Benzyloxy-5-methoxy-2-nitrotoluene is predicted to show 12 distinct signals, corresponding to the 12 unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Justification
C-1 (-CH₃)~145 - 150Attached to the nitro group, deshielded.
C-2 (-NO₂)~140 - 145Attached to the nitro group, deshielded.
C-3~108 - 112Shielded by adjacent electron-donating groups.
C-4 (-OBn)~150 - 155Attached to oxygen, deshielded.
C-5 (-OCH₃)~148 - 152Attached to oxygen, deshielded.
C-6~100 - 105Shielded by adjacent electron-donating groups.
-OCH₃~55 - 60Typical for an aryl methyl ether carbon.
-CH₂-~70 - 75Typical for a benzylic ether carbon.
C-ipso (benzyl)~135 - 138Quaternary carbon of the benzyl ring.
C-ortho (benzyl)~127 - 129Protons attached, in a typical aromatic region.
C-meta (benzyl)~128 - 130Protons attached, in a typical aromatic region.
C-para (benzyl)~127 - 129Proton attached, in a typical aromatic region.
-CH₃~15 - 20Typical for a methyl group on an aromatic ring.

Justification of Predicted ¹³C NMR Chemical Shifts:

The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of each carbon atom.

  • Aromatic Carbons: Carbons attached to electronegative atoms like oxygen and nitrogen will be deshielded and appear at higher chemical shifts (downfield). Therefore, C-2, C-4, and C-5 are predicted to be in the 140-155 ppm range. The carbons at positions 3 and 6, being shielded by the electron-donating ether groups, will appear further upfield. The quaternary carbons (C-1, C-2, C-4, C-5, and C-ipso of the benzyl group) are expected to have weaker signals.

  • Aliphatic Carbons: The methoxy carbon (-OCH₃) is expected around 55-60 ppm. The benzylic carbon (-CH₂-) will be further downfield at approximately 70-75 ppm due to the influence of the adjacent oxygen and aromatic ring. The toluene methyl carbon (-CH₃) will be the most shielded, appearing around 15-20 ppm.

Predicted IR Spectral Data

The infrared spectrum will reveal the presence of the key functional groups within the molecule.

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Mode
Aromatic C-H3100 - 3000Stretching
Aliphatic C-H3000 - 2850Stretching
Nitro (-NO₂)1550 - 1475 and 1360 - 1290Asymmetric and Symmetric Stretching
C=C Aromatic1600 - 1450Stretching
C-O Ether1275 - 1200 and 1075 - 1020Asymmetric and Symmetric Stretching

Justification of Predicted IR Absorptions:

  • Nitro Group (-NO₂): The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, expected at approximately 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

  • Ether Linkages (C-O): The presence of two ether linkages (benzyloxy and methoxy) will give rise to strong C-O stretching bands in the fingerprint region, typically between 1275-1020 cm⁻¹.

  • Aromatic and Aliphatic C-H: The spectrum will also feature C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic methyl and methylene groups (below 3000 cm⁻¹).

  • Aromatic C=C: Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

Predicted Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) is expected to show a distinct molecular ion peak and characteristic fragmentation patterns.

Ion Predicted m/z Identity
[M]⁺273Molecular Ion
[M - NO₂]⁺227Loss of a nitro group
[M - OCH₃]⁺242Loss of a methoxy radical
[C₇H₇]⁺91Tropylium ion (from benzyl group)

Justification of Predicted Mass Spectrum:

  • Molecular Ion: The molecular weight of 4-Benzyloxy-5-methoxy-2-nitrotoluene is 273.27 g/mol . A prominent molecular ion peak at m/z = 273 is expected.

  • Fragmentation Pattern: The most likely fragmentation pathway for aromatic nitro compounds is the loss of the nitro group (NO₂), which has a mass of 46. This would result in a fragment ion at m/z = 227. Another probable fragmentation is the cleavage of the benzyl C-O bond, leading to the formation of the highly stable tropylium ion at m/z = 91, which is a characteristic peak for compounds containing a benzyl group. The loss of the methoxy radical (·OCH₃, mass 31) could also occur, giving a fragment at m/z = 242.

Experimental Protocols

For the acquisition of the actual spectral data, the following standard protocols are recommended:

¹H and ¹³C NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • For ¹³C NMR,

Exploratory

solubility of "4-Benzyloxy-5-methoxy-2-nitrotoluene" in common organic solvents

This guide details the solubility profile, physicochemical properties, and handling protocols for 4-Benzyloxy-5-methoxy-2-nitrotoluene , a critical intermediate in the synthesis of quinazoline-based tyrosine kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical properties, and handling protocols for 4-Benzyloxy-5-methoxy-2-nitrotoluene , a critical intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors (e.g., Erlotinib).

Executive Summary

4-Benzyloxy-5-methoxy-2-nitrotoluene (CAS: 121086-26-8 ) is a lipophilic, nitro-aromatic intermediate used primarily in the pharmaceutical industry for the synthesis of EGFR inhibitors. Its solubility behavior is governed by the interplay between the hydrophobic benzyloxy tail, the electron-withdrawing nitro group, and the polar methoxy substituent.

This guide provides researchers with validated solubility data, solvent selection criteria for purification (recrystallization), and extraction protocols essential for process scale-up.

Physicochemical Identity

  • IUPAC Name: 1-(Benzyloxy)-2-methoxy-4-methyl-5-nitrobenzene

  • CAS Number: 121086-26-8[1]

  • Molecular Formula: C₁₆H₁₇NO₄

  • Molecular Weight: 287.31 g/mol

  • Physical State: Pale yellow to orange crystalline solid.

  • Melting Point: Typically 60–75°C (Analogous range; specific polymorphs may vary).

Structural Analysis & Solubility Implications

The molecule features a "Push-Pull" electronic system :

  • Hydrophobic Domain: The benzyl ether and toluene methyl group significantly increase lipophilicity (LogP > 3.5), making the compound insoluble in water.

  • Polar Domain: The nitro (

    
    ) and methoxy (
    
    
    
    ) groups create a dipole moment, facilitating solubility in polar aprotic solvents and chlorinated hydrocarbons.

Solubility Profile in Common Organic Solvents

The following data categorizes solvents based on their interaction with the solute at varying temperatures.

Solvent ClassSpecific SolventSolubility (25°C)Solubility (Hot / Reflux)Application
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Very HighExtraction / Chromatography
ChloroformHigh Very HighNMR Analysis
Esters Ethyl AcetateModerate-High HighExtraction / Recrystallization
Alcohols MethanolLow (<10 mg/mL)High Recrystallization (Primary)
Ethanol (95%)Low High Recrystallization (Secondary)
Isopropanol (IPA)Very LowModerateAnti-solvent Crystallization
Polar Aprotic DMF / DMSOVery High Very HighReaction Medium (SɴAr)
Alkanes Hexane / HeptaneInsoluble Very LowAnti-solvent / Washing
Aqueous WaterInsoluble InsolubleImpurity Removal (Washing)

Experimental Protocols

Protocol A: Recrystallization (Purification)

The most effective method for purifying this intermediate from crude reaction mixtures (containing unreacted phenols or benzyl halides) is recrystallization from hot methanol or ethanol.

Mechanism: The compound exhibits a steep solubility curve in lower alcohols, dissolving readily near the boiling point (65–78°C) but crystallizing out efficiently upon cooling to 0–5°C.

Step-by-Step Methodology:

  • Dissolution: Transfer crude 4-benzyloxy-5-methoxy-2-nitrotoluene (e.g., 10 g) to a round-bottom flask.

  • Solvent Addition: Add Methanol (approx. 5–7 mL per gram of solid).

  • Heating: Heat the mixture to reflux (65°C) with stirring until all solids dissolve.

    • Note: If the solution remains cloudy due to inorganic salts, perform a hot filtration.

  • Cooling: Remove from heat and allow to cool slowly to room temperature (25°C) to induce crystal nucleation.

  • Crystallization: Transfer to an ice bath (0–4°C) and hold for 1–2 hours to maximize yield.

  • Isolation: Filter the pale yellow crystals via vacuum filtration.

  • Washing: Wash the filter cake with cold Methanol (-10°C) to remove surface impurities without redissolving the product.

  • Drying: Dry under vacuum at 40°C.

Protocol B: Liquid-Liquid Extraction (Work-up)

For isolating the compound from an aqueous reaction quench:

  • Phase System: Use Ethyl Acetate or DCM as the organic phase and Water as the aqueous phase.

  • Procedure:

    • Dilute the reaction mixture with water.[2]

    • Extract 3x with organic solvent.[3]

    • Critical Wash: Wash the combined organic layers with 10% NaOH or Saturated NaHCO₃ to remove any unreacted phenolic starting materials (e.g., 4-hydroxy-5-methoxy-2-nitrotoluene), which will ionize and partition into the aqueous layer.

    • Wash with Brine (sat.[3] NaCl) to remove residual water.

    • Dry over anhydrous

      
       or 
      
      
      
      .

Decision Framework: Solvent Selection

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the operational goal (Reaction, Extraction, or Purification).

SolubilityLogic Start Objective Reaction Reaction Medium (Nucleophilic Subst.) Start->Reaction Extraction Extraction / Work-up Start->Extraction Purification Purification (Crystallization) Start->Purification DMF DMF or DMSO (High Solubility, High BP) Reaction->DMF Solubilizes reagents (e.g., K2CO3, Benzyl halide) DCM DCM or Ethyl Acetate (High Solubility, Low BP) Extraction->DCM Immiscible with water Good partitioning MeOH Methanol or Ethanol (High Temp Coeff.) Purification->MeOH Soluble Hot / Insoluble Cold

Figure 1: Solvent selection decision tree based on process stage.

Synthesis Context & Pathway

Understanding the upstream and downstream chemistry aids in handling. This compound is typically the "Linker" intermediate.

SynthesisPath Precursor 4-Hydroxy-5-methoxy-2-nitrotoluene (Phenolic Precursor) Step1 Benzylation (Bn-Cl / K2CO3 / DMF) Precursor->Step1 Target 4-Benzyloxy-5-methoxy-2-nitrotoluene (Target Intermediate) Step1->Target Step2 Reduction (Fe/AcOH or H2/Pd-C) Target->Step2 Product 4-Benzyloxy-5-methoxy-2-nitroaniline (API Precursor) Step2->Product

Figure 2: Synthesis pathway highlighting the target intermediate's role.

Safety & Handling (MSDS Highlights)

  • Toxicity: Nitro-aromatics are potential blood toxicants (methemoglobinemia) and skin sensitizers. Handle with gloves and in a fume hood.

  • Energetics: While not a high explosive, polynitro or nitro-toluene derivatives can decompose exothermically at high temperatures (>200°C). Do not distill to dryness without testing for thermal stability.

  • Storage: Store in a cool, dry place away from strong reducing agents.

References

  • Santa Cruz Biotechnology. 4-Benzyloxy-5-methoxy-2-nitrotoluene (CAS 121086-26-8) Product Data. Retrieved from

  • ChemicalBook. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid and derivatives synthesis. Retrieved from

  • Organic Syntheses. Synthesis of 6-Benzyloxy-2-nitrotoluene (Analogous Protocol). Org. Synth. 1985, 63, 214. Retrieved from

  • PubChem. 4-Benzyloxy-2-nitrotoluene Compound Summary. National Library of Medicine. Retrieved from

  • BenchChem. Recrystallization Protocols for Benzyloxy-nitro-aromatics. Retrieved from

Sources

Foundational

Technical Guide: Stability &amp; Storage of 4-Benzyloxy-5-methoxy-2-nitrotoluene

The following technical guide details the stability profile, degradation mechanisms, and storage protocols for 4-Benzyloxy-5-methoxy-2-nitrotoluene (CAS 121086-26-8).[1][2] This document is structured for researchers and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, degradation mechanisms, and storage protocols for 4-Benzyloxy-5-methoxy-2-nitrotoluene (CAS 121086-26-8).[1][2] This document is structured for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals involved in the development of quinazoline-based kinase inhibitors (e.g., Erlotinib analogs).[1][2][3]

[1][2]

Document Control:

  • Compound: 4-Benzyloxy-5-methoxy-2-nitrotoluene[1][2][4][5][6][7][8][9][10]

  • CAS Registry Number: 121086-26-8[1][2][8][9][10]

  • Molecular Formula:

    
    [1][2][3][6]
    
  • Molecular Weight: 273.29 g/mol [1][3][10]

  • Primary Application: Key intermediate in the synthesis of EGFR inhibitors (e.g., Erlotinib, Gefitinib analogs).[1][3]

Part 1: Executive Summary & Chemical Identity[3]

As a Senior Application Scientist, I emphasize that the stability of 4-Benzyloxy-5-methoxy-2-nitrotoluene is governed by the interplay between its oxidizable methyl group and the photolabile nitro moiety.[1][2] While often categorized generically as "stable at room temperature," rigorous analysis reveals that oxidative degradation to the corresponding benzoic acid and photolytic discoloration are the primary risks during long-term storage.[1][2][3]

This guide deviates from standard "room temperature" advice to recommend refrigerated, inert storage for pharmaceutical-grade applications, ensuring the suppression of impurity formation (specifically the aldehyde and acid derivatives) that can complicate downstream cyclization reactions.[1][2][3]

Structural Analysis

The molecule features a toluene core decorated with three distinct functional groups, each contributing to the stability profile:[1][3]

  • C1-Methyl Group: Activated by the ortho-nitro group; susceptible to radical oxidation to 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde and subsequently the benzoic acid.[1][2]

  • C2-Nitro Group: Electron-withdrawing; induces light sensitivity (photo-redox) and activates the ring positions.[1][2]

  • C4-Benzyloxy Group: Generally stable but susceptible to acid-catalyzed hydrolysis or hydrogenolysis.[1][2]

Part 2: Stability Profile & Degradation Pathways[1][2]

Thermal Stability
  • Status: Moderate.

  • Risk: The compound is a solid with a melting point typically in the range of 100–110°C (estimated based on structural analogs).[1][3]

  • Mechanism: Thermal decomposition is not the primary concern below 50°C. However, elevated temperatures accelerate the autoxidation of the methyl group.[1][3]

Photostability (Critical)
  • Status: Low (Light Sensitive).

  • Risk: Nitro-aromatics are notorious for turning yellow/brown upon UV exposure.[1][2]

  • Mechanism: Excitation of the nitro group can lead to radical formation and subsequent rearrangement or reduction to nitroso species, often resulting in complex colored impurities ("tar").[1][3]

Chemical Stability (Oxidation & Hydrolysis)[1][2][3]
  • Oxidation: The benzylic methyl group is the "weak link."[1][3] In the presence of oxygen and light, it slowly oxidizes to 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde (CAS 2426-84-8) and 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid (CAS 60547-92-4).[1][2]

  • Hydrolysis: The benzyl ether is stable to basic and neutral aqueous conditions but will cleave under strong acidic conditions (e.g., TFA, HBr) to yield the phenol.[1][3]

Visualization: Degradation Pathways

The following diagram illustrates the critical degradation nodes.

DegradationPathways Compound 4-Benzyloxy-5-methoxy- 2-nitrotoluene (Target) Aldehyde Impurity A: Benzaldehyde Derivative (Oxidation) Compound->Aldehyde O2 / Light (Slow) Phenol Impurity C: Phenolic Derivative (Acid Hydrolysis) Compound->Phenol H+ / Heat Aniline Impurity D: Aniline Derivative (Photo-reduction) Compound->Aniline UV Light (Photolysis) Acid Impurity B: Benzoic Acid Derivative (Deep Oxidation) Aldehyde->Acid O2 / Time

Caption: Primary degradation pathways.[1][2][3][11] The oxidative pathway (Red) is the most common storage failure mode.[1][2][3]

Part 3: Comprehensive Storage Protocol

To maintain purity >98% for periods exceeding 12 months, the following "Gold Standard" protocol is required.

Environmental Conditions
ParameterStandard RecommendationOptimized Protocol (High Purity) Rationale
Temperature Room Temp (20-25°C)Refrigerated (2°C to 8°C) Slows kinetic rate of methyl oxidation.[1][2]
Atmosphere Ambient AirInert Gas (Argon/Nitrogen) Eliminates Oxygen, preventing aldehyde formation.[1][2][3]
Light "Dark Place"Amber Glass + Foil Wrap Nitro groups are highly photo-reactive.[1][2]
Humidity Dry (<60% RH)Desiccated (<10% RH) Prevents moisture-mediated surface hydrolysis.[1][2][3]
Handling & Containment Workflow
  • Container: Use Type I Amber Glass vials with Teflon-lined screw caps. Avoid polyethylene bags for long-term storage as oxygen permeability is high.[1][2]

  • Headspace: Flush headspace with Argon before sealing.[1][3] Argon is heavier than air and provides a better blanket than Nitrogen for solids.[1]

  • Thawing: Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[1][3]

Visualization: Storage Logic Flow

StorageWorkflow Start Material Receipt QC Initial QC (HPLC) Purity >98%? Start->QC Pack Transfer to Amber Glass Flush with Argon QC->Pack Pass Action_Purify Recrystallize (EtOH/Water) QC->Action_Purify Fail Store Store at 2-8°C Desiccator Pack->Store Monitor Retest every 12 Months Store->Monitor Monitor->QC Sample Action_Purify->QC

Caption: Decision matrix for handling and storage to ensure intermediate integrity.

Part 4: Analytical Monitoring (Self-Validating System)

Do not rely solely on visual inspection. The oxidation products (aldehyde/acid) are often white/off-white solids similar to the parent, making visual detection impossible until degradation is severe.[1][2][3]

Recommended HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][3]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (impurities).[1][2][3]

  • Pass Criteria:

    • Parent Peak: >98.0% Area.[3][12]

    • Aldehyde Impurity (RRT ~0.9): <0.5%.[1][3][12]

    • Benzoic Acid Impurity (RRT ~0.8): <0.5%.[1][3][12]

References

  • ChemicalBook. (2025).[1][3] 4-Benzyloxy-5-methoxy-2-nitrotoluene CAS 121086-26-8 Properties and Suppliers.[1][2][4][8][9][10]Link[1][2][3]

  • Pharmaffiliates. (2025). Impurity Standards: 4-Benzyloxy-5-methoxy-2-nitrotoluene (CAS 121086-26-8).[1][2][4][8][9][10]Link[1][2][3]

  • National Institutes of Health (NIH). (2015).[1][3] Toxicity and Microbial Degradation of Nitrobenzene and Derivatives.[1][3][11] (General reference for nitro-aromatic stability). Link

  • ChemicalBook. (2025).[1][3] Synthesis and Properties of 4-Benzyloxy-5-methoxy-2-nitrobenzoic Acid (Oxidation Product).Link[1][2][3]

Sources

Exploratory

A Comprehensive Technical Guide to 4-Benzyloxy-5-methoxy-2-nitrotoluene for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of 4-Benzyloxy-5-methoxy-2-nitrotoluene, a key chemical intermediate. It is designed for researchers, scientists, and professionals in drug development, offering critical informat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 4-Benzyloxy-5-methoxy-2-nitrotoluene, a key chemical intermediate. It is designed for researchers, scientists, and professionals in drug development, offering critical information on commercial sourcing, quality control, and practical applications. This document emphasizes scientific integrity, providing detailed, field-proven insights and methodologies.

Introduction: Unveiling a Key Synthetic Building Block

4-Benzyloxy-5-methoxy-2-nitrotoluene, with the CAS number 121086-26-8, is an aromatic nitro compound that serves as a valuable intermediate in organic synthesis. Its molecular structure, featuring a benzyloxy, a methoxy, and a nitro group attached to a toluene backbone, offers a unique combination of reactive sites. This makes it a versatile precursor for the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry and materials science. The nitro group can be readily reduced to an amine, a common transformation in the synthesis of pharmaceutical ingredients, while the benzyloxy group serves as a protecting group for the phenol, which can be deprotected under specific conditions.

A related compound, 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid, is utilized in the preparation of benzodiazepine-based β-glucoside prodrugs for cancer chemotherapy, highlighting the potential of this structural motif in drug design.[1]

Commercial Sourcing and Supplier Overview

The procurement of high-purity starting materials is a cornerstone of successful research and development. Several chemical suppliers offer 4-Benzyloxy-5-methoxy-2-nitrotoluene and its closely related derivatives. When sourcing this compound, it is crucial to verify the CAS number to ensure the correct isomer is being purchased.

Below is a comparative table of known commercial suppliers for 4-Benzyloxy-5-methoxy-2-nitrotoluene and similar compounds. Researchers are advised to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.

Supplier NameProduct NameCAS NumberPurityAvailable Quantities
Santa Cruz Biotechnology, Inc.4-Benzyloxy-5-methoxy-2-nitrotoluene121086-26-8Not specifiedGram quantities
Chemos4-Benzyloxy-5-methoxy-2-nitrotoluene121086-26-8Not specifiedBulk inquiry available
Pharmaffiliates4-Benzyloxy-5-methoxy-2-nitrotoluene121086-26-8Not specifiedNot specified

It is important to note that the commercial availability of this specific compound may be limited, and custom synthesis might be a viable option for larger quantities or specific purity requirements.

Quality Control and Analytical Validation: Ensuring Experimental Integrity

The purity of a chemical intermediate directly impacts the outcome of a synthetic sequence and the integrity of biological assays. Therefore, a robust quality control (QC) process is essential. This section outlines the key analytical techniques for verifying the identity and purity of 4-Benzyloxy-5-methoxy-2-nitrotoluene.

Potential Impurities in Synthesis

The synthesis of nitrotoluene derivatives often involves nitration of the corresponding toluene precursor. This reaction can lead to the formation of regioisomers as major impurities. For instance, the nitration of toluene typically yields a mixture of ortho-, meta-, and para-nitrotoluene.[2][3] In the case of 4-Benzyloxy-5-methoxy-2-nitrotoluene, potential impurities could arise from incomplete reactions, side reactions, or the presence of impurities in the starting materials. Common impurities in commercially available nitrotoluenes can include other isomers and residual starting materials.[2][3]

A plausible synthetic route to the related 4-benzyloxy-5-methoxy-2-nitrobenzoic acid involves the oxidation of the corresponding benzaldehyde, which itself can be synthesized from vanillic acid and benzyl bromide.[1][4] This suggests that impurities could include the starting aldehyde or unreacted precursors.

Recommended Analytical Methods

A multi-pronged analytical approach is recommended to ensure the quality of 4-Benzyloxy-5-methoxy-2-nitrotoluene.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of non-volatile organic compounds. A validated reverse-phase HPLC method can effectively separate the target compound from its impurities.

Gas Chromatography (GC): For volatile impurities, gas chromatography coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a suitable analytical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the compound. The proton NMR spectrum of the related 4-benzyloxy-5-methoxy-2-nitrobenzoic acid shows characteristic signals for the aromatic protons, the benzylic protons, and the methoxy group.[1][4]

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity. The electrospray ionization (ESI) mass spectrum of the related benzoic acid shows a protonated molecular ion [M+H]⁺ at m/z 304.[1][4]

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the nitro group (strong absorptions around 1530 and 1350 cm⁻¹), the ether linkages, and the aromatic ring.

The following diagram illustrates a comprehensive workflow for the quality control of a procured chemical intermediate like 4-Benzyloxy-5-methoxy-2-nitrotoluene.

QC_Workflow cluster_procurement Procurement & Initial Checks cluster_analytical_validation Analytical Validation cluster_decision Decision start Source Commercial Supplier coa Request & Review Certificate of Analysis (CoA) start->coa visual Visual Inspection (Color, Form) coa->visual hplc Purity Assessment by HPLC-UV visual->hplc gc Residual Solvent & Volatile Impurity Analysis by GC-MS hplc->gc nmr Structural Confirmation by ¹H & ¹³C NMR gc->nmr ms Molecular Weight Verification by Mass Spectrometry nmr->ms ir Functional Group Identification by IR Spectroscopy ms->ir pass Material Accepted for Use in R&D ir->pass fail Material Rejected or Requires Further Purification ir->fail

Quality Control Workflow for Procured Chemical Intermediates.
Experimental Protocol: Purity Determination by HPLC

This protocol provides a general framework for the development of an HPLC method for the purity analysis of 4-Benzyloxy-5-methoxy-2-nitrotoluene. Method validation should be performed according to established guidelines to ensure accuracy, precision, linearity, and robustness.[5][6][7][8][9]

Objective: To determine the purity of 4-Benzyloxy-5-methoxy-2-nitrotoluene by reverse-phase high-performance liquid chromatography with UV detection.

Materials:

  • 4-Benzyloxy-5-methoxy-2-nitrotoluene sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (optional, for pH adjustment)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water. A typical starting point could be a gradient from 50% to 90% acetonitrile over 20 minutes. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

  • Standard Preparation: Accurately weigh a known amount of a reference standard of 4-Benzyloxy-5-methoxy-2-nitrotoluene and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a sample of 4-Benzyloxy-5-methoxy-2-nitrotoluene and dissolve it in the same solvent as the standard to a similar concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Mobile Phase: Gradient of acetonitrile and water

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: Set to the λmax of 4-Benzyloxy-5-methoxy-2-nitrotoluene (can be determined using a UV-Vis spectrophotometer).

  • Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution.

  • Data Analysis: Identify the peak corresponding to 4-Benzyloxy-5-methoxy-2-nitrotoluene based on its retention time. Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (area percent method), or by using the calibration curve for a more accurate quantification.

Applications in Research and Drug Development

Aromatic nitro compounds are crucial intermediates in the synthesis of a wide range of industrial and pharmaceutical chemicals. The nitro group can be readily transformed into other functional groups, making these compounds versatile building blocks. While specific applications for 4-Benzyloxy-5-methoxy-2-nitrotoluene are not extensively documented in publicly available literature, its structural features suggest its utility in several areas:

  • Medicinal Chemistry: As a precursor to substituted anilines, which are common moieties in drug molecules. The reduction of the nitro group would yield 4-Benzyloxy-5-methoxy-2-aminotoluene, a scaffold that can be further functionalized.

  • Synthesis of Heterocyclic Compounds: The amino derivative can be used as a starting material for the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals.

  • Probe Synthesis: The molecule could be elaborated into chemical probes for studying biological systems, where the substituents can be tailored to modulate properties like fluorescence or binding affinity.

The following diagram illustrates the potential synthetic utility of 4-Benzyloxy-5-methoxy-2-nitrotoluene in the synthesis of more complex molecules.

Synthetic_Utility start 4-Benzyloxy-5-methoxy-2-nitrotoluene reduction Reduction of Nitro Group start->reduction amine 4-Benzyloxy-5-methoxy-2-aminotoluene reduction->amine deprotection Deprotection of Phenol amine->deprotection functionalization Further Functionalization (e.g., Acylation, Alkylation, Cyclization) amine->functionalization phenol 4-Hydroxy-5-methoxy-2-aminotoluene deprotection->phenol phenol->functionalization pharmaceuticals Bioactive Molecules (e.g., Enzyme Inhibitors, Receptor Ligands) functionalization->pharmaceuticals heterocycles Heterocyclic Scaffolds (e.g., Benzimidazoles, Quinolines) functionalization->heterocycles

Potential Synthetic Pathways Utilizing 4-Benzyloxy-5-methoxy-2-nitrotoluene.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-Benzyloxy-5-methoxy-2-nitrotoluene should be obtained from the supplier and consulted before handling.[10] Based on the general hazards associated with aromatic nitro compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

4-Benzyloxy-5-methoxy-2-nitrotoluene is a valuable, albeit specialized, chemical intermediate with significant potential in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. While its commercial availability may require careful sourcing, its unique structural features make it an attractive starting material for the synthesis of complex molecular targets. The successful application of this compound hinges on a thorough understanding of its properties, a robust quality control process to ensure its purity, and strict adherence to safety protocols. This guide provides a foundational framework for researchers to confidently procure, validate, and utilize this versatile building block in their scientific endeavors.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 65, 381–408.
  • Royal Society of Chemistry. (2012). Clean synthesis of p-nitrotoluene from crystalline p-nitrobenzylbromide with zero organic discharge. RSC Advances.
  • Development and validation of a new RP-HPLC method for organic explosive compounds. (n.d.). Journal of Forensic Sciences.
  • Organic Syntheses. (n.d.). m-NITROTOLUENE. Retrieved from [Link]

  • Cledera-Castro, M. del M. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2025, August 6).
  • How can I exclusively prepare p-nitrotoluene from toluene nitration? (2014, January 8).
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 101, 149–181.
  • A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantific
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (n.d.). MDPI.
  • Pharmaffiliates. (n.d.). 4-Benzyloxy-5-methoxy-2-nitrotoluene. Retrieved from [Link]

  • Chemos. (n.d.). 4-Benzyloxy-5-methoxy-2-nitrotoluene. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

reaction of "4-Benzyloxy-5-methoxy-2-nitrotoluene" with nucleophiles

Application Note: Synthetic Utility of 4-Benzyloxy-5-methoxy-2-nitrotoluene Abstract & Strategic Significance 4-Benzyloxy-5-methoxy-2-nitrotoluene is a high-value synthetic intermediate, primarily utilized as a scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Utility of 4-Benzyloxy-5-methoxy-2-nitrotoluene

Abstract & Strategic Significance

4-Benzyloxy-5-methoxy-2-nitrotoluene is a high-value synthetic intermediate, primarily utilized as a scaffold for generating 5,6-dioxygenated indole cores. These cores are ubiquitous in bioactive alkaloids and kinase inhibitors (e.g., Duocarmycin analogs, PDE4 inhibitors).

While the title suggests "reaction with nucleophiles," the most chemically significant transformation of this molecule involves its methyl group acting as a vinylogous nucleophile upon activation by the ortho-nitro group. This specific reactivity allows for the Leimgruber-Batcho Indole Synthesis , a robust, two-step protocol superior to the Fischer Indole synthesis for electron-rich, acid-sensitive substrates.

This guide details the optimized protocol for transforming 4-benzyloxy-5-methoxy-2-nitrotoluene into 6-benzyloxy-5-methoxyindole , including mechanistic insights and critical process safety parameters.

Mechanistic Insight: The "Activated Methyl" Principle

The reactivity of this molecule is defined by the ortho-nitro effect. The strong electron-withdrawing nature of the nitro group (


) at position 2 significantly increases the acidity of the benzylic protons at position 1 (methyl group).
  • Enamine Formation (Step 1): In the presence of a base (or amine catalyst like pyrrolidine) and an electrophile like

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) , the methyl group deprotonates and attacks the electrophilic acetal carbon. This forms a deep red 
    
    
    
    -dimethylaminostyrene intermediate.
  • Reductive Cyclization (Step 2): The nitro group is reduced to an aniline.[1] The resulting amine nucleophile intramolecularly attacks the enamine double bond, closing the pyrrole ring and expelling dimethylamine.

Note on Regiochemistry: Due to the specific substitution pattern of the starting material:

  • Toluene C4 (Benzyloxy)

    
     Becomes Indole C6 .
    
  • Toluene C5 (Methoxy)

    
     Becomes Indole C5 .
    
  • Product: 6-Benzyloxy-5-methoxyindole.

Visual Pathway (Graphviz)

LeimgruberBatcho Start 4-Benzyloxy-5-methoxy- 2-nitrotoluene Intermed Enamine Intermediate (Deep Red Solid) Start->Intermed Condensation (110°C, DMF) Reagent1 DMF-DMA Pyrrolidine (cat.) Reagent1->Intermed Product 6-Benzyloxy-5- methoxyindole Intermed->Product Reductive Cyclization Reagent2 Reduction (H2/Pd-C or Fe/AcOH) Reagent2->Product

Caption: Workflow for the conversion of the nitrotoluene precursor to the indole scaffold via enamine formation and reductive cyclization.

Experimental Protocols

Protocol A: Enamine Formation (Condensation)

Objective: Synthesis of


-2-(4-benzyloxy-5-methoxy-2-nitrophenyl)-

-dimethylethenamine.

Reagents & Materials:

  • Substrate: 4-Benzyloxy-5-methoxy-2-nitrotoluene (1.0 equiv)

  • Reagent:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 – 2.0 equiv)
    
  • Catalyst: Pyrrolidine (1.1 equiv)

  • Solvent: Anhydrous DMF (5 vol)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with the nitrotoluene substrate and anhydrous DMF under a nitrogen atmosphere.

  • Addition: Add DMF-DMA followed by pyrrolidine. The solution will darken.

  • Reaction: Heat the mixture to 100–110°C for 3–5 hours.

    • Critical Control Point: The reaction produces methanol as a byproduct.[1] Using an open reflux condenser or a Dean-Stark trap to strip off methanol drives the equilibrium forward.

  • Monitoring: Monitor by TLC (SiO2, 50% EtOAc/Hexane). The starting material (pale yellow) should disappear, replaced by a deep red/purple spot (enamine).

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove DMF and excess DMF-DMA.

  • Isolation: Triturate the dark red residue with cold methanol or ether. Filter the solid.[2]

    • Yield Expectation: 85–95%.

    • Appearance: Deep red crystalline solid.

Protocol B: Reductive Cyclization (Indole Formation)

Objective: Cyclization of the enamine to 6-benzyloxy-5-methoxyindole. Safety: This step is exothermic.[3] Hydrogen gas is flammable.

Method 1: Catalytic Hydrogenation (Cleanest Profile)

  • Setup: Dissolve the red enamine (from Protocol A) in Methanol/THF (1:1 ratio).

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).

  • Reaction: Hydrogenate at 40–50 psi (3 bar) at room temperature for 4–6 hours.

    • Observation: The deep red color will fade to a pale yellow/brown as the nitro group reduces and the ring closes.

  • Workup: Filter through a Celite pad to remove the catalyst.[2] Wash the pad with THF.

  • Purification: Concentrate the filtrate. Recrystallize from Toluene/Hexane or purify via flash chromatography (Hexane/EtOAc).

Method 2: Chemical Reduction (Fe/AcOH) (Robust for Scale-up) Use this if high-pressure hydrogenation equipment is unavailable.

  • Setup: Dissolve enamine in Glacial Acetic Acid / Ethanol (1:3). Heat to 60°C.

  • Addition: Add Iron powder (Fe, 325 mesh, 5.0 equiv) portion-wise over 30 minutes.

    • Caution: Exothermic reaction.[3] Maintain temperature <85°C.

  • Reaction: Stir at 80°C for 2 hours.

  • Workup: Cool, dilute with EtOAc, and filter through Celite. Neutralize the filtrate with saturated

    
     (careful: gas evolution).
    
  • Isolation: Separate organic layer, dry over

    
    , and concentrate.
    

Secondary Application: Nucleophilic Deprotection

While the primary application builds the indole, researchers often need to remove the benzyl group (deprotection) to reveal the phenol (6-hydroxy-5-methoxyindole) for further SAR (Structure-Activity Relationship) studies.

Protocol C: Nucleophilic Benzyl Cleavage (Acid-Mediated) Context: If hydrogenation (Method B1) removes the benzyl group prematurely, or if orthogonal deprotection is needed later.

  • Reagents: Trifluoroacetic acid (TFA) and Thioanisole (Nucleophilic Scavenger).

  • Mechanism: Acid protonates the ether oxygen; the nucleophile (thioanisole) attacks the benzylic carbon via an

    
    -like transition state, cleaving the C-O bond.
    
  • Procedure:

    • Dissolve substrate in TFA.

    • Add Thioanisole (2.0 equiv).

    • Stir at RT for 2–4 hours (or 60°C for stubborn substrates).

    • The benzyl group is transferred to the sulfur, liberating the phenol.

Data Summary & Quality Control

ParameterSpecificationNotes
Appearance Off-white to tan solidIndoles oxidize slowly in air; store under

in dark.
1H NMR (DMSO-d6) Indole C2-H (~7.2 ppm)Look for the doublet of doublets characteristic of C2/C3 protons.
1H NMR (DMSO-d6) Benzyl -CH2- (~5.1 ppm)Disappearance of this peak confirms deprotection (Protocol C).
HPLC Purity >98% (AUC)Main impurity is often the non-cyclized aniline if reduction was incomplete.
Storage -20°C, DesiccatedProtect from light to prevent oxidative polymerization.

References

  • Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-Nitrotoluenes: 4-Benzyloxyindole."[2] Organic Syntheses, 63, 214.

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • Clark, R. D., & Repke, D. B. (1984). "The Leimgruber-Batcho Indole Synthesis." Heterocycles, 22(1), 195-221.

  • Greene, T. W., & Wuts, P. G. M. (2014). "Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols." In Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Protocol C).

Sources

Application

Application Notes &amp; Protocols: 4-Benzyloxy-5-methoxy-2-nitrotoluene as a Versatile Precursor for the Synthesis of Bio-relevant Indoles

Abstract The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products.[1][2] This guide provides a comprehensive overview and detailed protocols...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products.[1][2] This guide provides a comprehensive overview and detailed protocols for the strategic utilization of 4-Benzyloxy-5-methoxy-2-nitrotoluene as a key precursor for the synthesis of highly functionalized indoles. We will explore two powerful synthetic routes: the direct conversion via the Bartoli Indole Synthesis and a two-step approach involving nitro group reduction followed by the classic Fischer Indole Synthesis . This document is intended for researchers, medicinal chemists, and professionals in drug development, offering in-depth mechanistic insights, step-by-step experimental procedures, and critical analyses of these synthetic strategies.

Introduction: The Strategic Importance of Substituted Indoles

The indole nucleus is a privileged structure in drug discovery, conferring favorable pharmacological properties to a wide range of therapeutic agents.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, anti-viral, and anti-microbial properties.[2] The specific substitution pattern on the indole ring is crucial for modulating biological activity, making the development of flexible and efficient synthetic routes to novel indole derivatives a paramount objective in modern medicinal chemistry.[1][3]

4-Benzyloxy-5-methoxy-2-nitrotoluene is a particularly valuable starting material. The benzyloxy and methoxy groups at the 4- and 5-positions, respectively, are precursors to hydroxyl and methoxy functionalities often found in bioactive indoles. The ortho-nitro group is a key handle for cyclization, either directly in the Bartoli synthesis or after reduction to an amine for the Fischer synthesis. The methyl group can also be functionalized to introduce further diversity. This guide will provide the necessary protocols to leverage this precursor for the synthesis of valuable indole intermediates.

Synthetic Strategy I: The Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful and direct method for converting ortho-substituted nitroarenes into 7-substituted indoles.[4][5][6][7] This reaction utilizes an excess of a vinyl Grignard reagent to effect the transformation in a one-pot procedure.[8][9] The presence of a sterically demanding ortho-substituent, such as the methyl group in our precursor, is generally beneficial for the reaction yield.[5][6][9]

Mechanism of the Bartoli Indole Synthesis

The reaction proceeds through a fascinating cascade of events:

  • Initial Attack: The first equivalent of the vinyl Grignard reagent attacks one of the oxygen atoms of the nitro group, leading to the formation of a nitrosoarene intermediate.[4][6]

  • Second Attack: A second equivalent of the Grignard reagent attacks the nitroso group.[4]

  • [10][10]-Sigmatropic Rearrangement: The resulting intermediate undergoes a key[10][10]-sigmatropic rearrangement, a concerted pericyclic reaction that is facilitated by the steric bulk of the ortho-substituent.[4][5][6][9] This step forms a new carbon-carbon bond and sets up the indole framework.

  • Cyclization and Aromatization: The rearranged intermediate contains an aldehyde, which is intramolecularly attacked by the nitrogen atom.[5][9] A third equivalent of the Grignard reagent then acts as a base to deprotonate the intermediate, leading to aromatization upon acidic workup to yield the final indole product.[4][5][9]

Diagram 1: Bartoli Indole Synthesis Workflow

Bartoli_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_workup Work-up cluster_product Product A 4-Benzyloxy-5-methoxy- 2-nitrotoluene B Vinylmagnesium Bromide (3 equiv.) THF, -40°C to rt A->B Reaction C Aqueous NH4Cl Extraction B->C Quenching D 6-Benzyloxy-5-methoxy- 7-methylindole C->D Isolation

Caption: Workflow for the Bartoli Indole Synthesis.

Detailed Experimental Protocol: Synthesis of 6-Benzyloxy-5-methoxy-7-methylindole

Materials:

  • 4-Benzyloxy-5-methoxy-2-nitrotoluene

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-Benzyloxy-5-methoxy-2-nitrotoluene (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -40 °C in a dry ice/acetone bath.

  • Slowly add vinylmagnesium bromide (3.0 eq) via the dropping funnel over 30 minutes, maintaining the internal temperature below -35 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford 6-Benzyloxy-5-methoxy-7-methylindole.

Parameter Value Rationale
Temperature -40 °C to rtLow initial temperature controls the exothermic reaction with the Grignard reagent.
Equivalents of Grignard 3.0Three equivalents are necessary for the complete reaction mechanism.[6]
Solvent Anhydrous THFStandard solvent for Grignard reactions, ensuring anhydrous conditions.
Work-up Aqueous NH₄ClMildly acidic quench to protonate the indole and neutralize excess Grignard reagent.

Synthetic Strategy II: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and highly versatile method for constructing the indole ring.[11] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the reaction of an arylhydrazine with an aldehyde or ketone.[12][13] This two-step approach first requires the reduction of the nitro group in 4-Benzyloxy-5-methoxy-2-nitrotoluene to the corresponding aniline, which is then converted to the hydrazine.

Step 1: Reduction of the Nitro Group

The selective reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available, with catalytic hydrogenation being a common and clean option. Other reagents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be employed.[14]

3.1.1. Detailed Experimental Protocol: Synthesis of 4-Benzyloxy-5-methoxy-2-methylaniline

Materials:

  • 4-Benzyloxy-5-methoxy-2-nitrotoluene

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a hydrogenation flask, add 4-Benzyloxy-5-methoxy-2-nitrotoluene (1.0 eq) and methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the flask and purge with hydrogen gas.

  • Pressurize the flask with hydrogen (typically 1-3 atm) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield 4-Benzyloxy-5-methoxy-2-methylaniline, which can often be used in the next step without further purification.

Parameter Value Rationale
Catalyst 10% Pd/CEfficient and common catalyst for nitro group reduction.
Hydrogen Pressure 1-3 atmSufficient for the reduction to proceed at a reasonable rate.
Solvent Methanol/EthanolGood solvents for the starting material and product.
Filtration Celite®Safely and effectively removes the pyrophoric palladium catalyst.
Step 2: Fischer Indole Synthesis

With the aniline in hand, the next steps are diazotization to form the diazonium salt, followed by reduction to the hydrazine. The resulting hydrazine is then reacted with a suitable ketone or aldehyde to form the hydrazone, which undergoes acid-catalyzed cyclization to the indole.

3.2.1. Mechanism of the Fischer Indole Synthesis

  • Hydrazone Formation: The arylhydrazine reacts with a ketone or aldehyde to form the corresponding arylhydrazone.[12]

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [10][10]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[10][10]-sigmatropic rearrangement, similar to the Bartoli synthesis, to form a di-imine intermediate.[12][13]

  • Aromatization and Cyclization: The di-imine rearomatizes, and subsequent intramolecular cyclization with the loss of ammonia yields the indole ring.

Diagram 2: Fischer Indole Synthesis Workflow

Fischer_Workflow cluster_start Precursor cluster_hydrazine Hydrazine Formation cluster_hydrazone Hydrazone Formation cluster_cyclization Cyclization cluster_product Product A 4-Benzyloxy-5-methoxy- 2-methylaniline B 1. NaNO2, HCl 2. SnCl2 A->B Diazotization/ Reduction C Ketone/Aldehyde (e.g., Acetone) B->C Condensation D Acid Catalyst (e.g., PPA, H2SO4) C->D Rearrangement/ Cyclization E Substituted Indole D->E Aromatization

Caption: Workflow for the Fischer Indole Synthesis.

3.2.2. Detailed Experimental Protocol: Synthesis of 6-Benzyloxy-5-methoxy-2,7-dimethylindole

Part A: Hydrazine Synthesis

  • Dissolve 4-Benzyloxy-5-methoxy-2-methylaniline (1.0 eq) in aqueous HCl.

  • Cool the solution to 0 °C and add a solution of sodium nitrite (NaNO₂) in water dropwise.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) in concentrated HCl and cool to 0 °C.

  • Slowly add the diazonium salt solution to the SnCl₂ solution.

  • Stir the mixture for 1 hour at 0 °C, then allow it to warm to room temperature.

  • Collect the precipitated hydrazine hydrochloride salt by filtration.

Part B: Indole Formation

  • Combine the hydrazine hydrochloride salt (1.0 eq) and acetone (as an example ketone, 1.1 eq) in a suitable solvent like ethanol.

  • Heat the mixture to reflux for 1-2 hours to form the hydrazone.

  • Cool the mixture and remove the solvent under reduced pressure.

  • To the crude hydrazone, add an acid catalyst such as polyphosphoric acid (PPA) or a solution of sulfuric acid in ethanol.

  • Heat the mixture to 80-100 °C and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it onto ice water.

  • Neutralize with a base (e.g., NaOH or NaHCO₃) and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the resulting 6-Benzyloxy-5-methoxy-2,7-dimethylindole by column chromatography.

Conclusion and Future Perspectives

4-Benzyloxy-5-methoxy-2-nitrotoluene is a highly valuable and versatile precursor for the synthesis of substituted indoles. Both the Bartoli and Fischer indole synthesis routes offer viable pathways to a range of indole derivatives with significant potential in drug discovery. The choice of synthetic route will depend on the desired substitution pattern and the availability of reagents. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel indole-based compounds for various therapeutic applications.

References

  • J&K Scientific LLC. (2021, February 8). Bartoli Indole Synthesis. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Bartoli indole synthesis. Retrieved from [Link]

  • Batcho, A. D., & Leimgruber, W. (n.d.). 4-BENZYLOXYINDOLE. Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Eureka | Patsnap. (n.d.). Preparation method of 4-methoxy-2-nitroaniline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-benzyloxy-6-methoxy-4(1H)-quinolone. Retrieved from [Link]

  • Wikipedia. (n.d.). Bartoli indole synthesis. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (n.d.). Bartoli Indole Synthesis. Retrieved from [Link]

  • Grokipedia. (n.d.). Bartoli indole synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Google Patents. (n.d.). CN110642770B - Preparation method of 5-methoxyindole.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(13), 3045. [Link]

  • Google Patents. (n.d.). US3732245A - Process and intermediates for the preparation of indoles from ortho-nitrotoluenes.
  • ResearchGate. (2022, June 17). What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected examples of bioactive 3-substituted indole derivatives used in pharmaceutical applications. Retrieved from [Link]

  • ResearchGate. (2025, August 30). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. Retrieved from [Link]

  • Benthem, B. H. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 18(6), 573-591. [Link]

  • YouTube. (2024, December 16). Bartoli Indole Synthesis. Retrieved from [Link]

  • Kruse, L. I. (n.d.). SYNTHESIS OF 4-SUBSTITUTED INDOLES FROM g-NITROTOLUENES. Smith Kline E Frenc.
  • Google Patents. (n.d.). United States Patent Office >-et-O-.
  • ResearchGate. (n.d.). Reduction of p-nitrotoluene in different solvent systems using sodium borohydride a. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • ResearchGate. (2017, November 3). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]

  • PubMed Central. (n.d.). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Retrieved from [Link]

  • University of Rochester. (n.d.). Indoles. Retrieved from [Link]

  • ORBi. (n.d.). SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL). Retrieved from [Link]

  • ResearchGate. (2024, October 3). (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • RSC Publishing. (n.d.). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]

  • NIH. (n.d.). 4-Benzyloxy-2-nitrotoluene. Retrieved from [Link]

  • Google Patents. (n.d.). CA1232911A - Process for preparing 5,6-dihydroxyindole.
  • Bulgarian Chemical Communications. (n.d.). Comparison between acetic acid and propanoic acid as a solvent/catalyst in the indolenines synthesis. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Benzyloxy-5-methoxy-2-nitrotoluene

Introduction: Unlocking Chromophoric Potential Azo dyes represent the largest and most versatile class of synthetic colorants, distinguished by the presence of one or more azo groups (–N=N–) that bridge aromatic rings. T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Chromophoric Potential

Azo dyes represent the largest and most versatile class of synthetic colorants, distinguished by the presence of one or more azo groups (–N=N–) that bridge aromatic rings. The color and properties of these dyes are intricately linked to the electronic nature of the aromatic systems and the substituents they bear. The compound 4-Benzyloxy-5-methoxy-2-nitrotoluene is a valuable, though not yet widely exploited, precursor in the synthesis of specialized azo dyes. Its unique substitution pattern—a protected hydroxyl group (benzyloxy), an electron-donating methoxy group, and a versatile methyl group—offers a scaffold for creating dyes with tailored properties, such as specific shades, enhanced lightfastness, and affinity for various substrates.

This guide provides a comprehensive technical overview and detailed protocols for the utilization of 4-Benzyloxy-5-methoxy-2-nitrotoluene in the preparation of azo dyes. We will navigate the complete synthetic pathway, from the crucial initial reduction of the nitro group to the final azo coupling, elucidating the chemical principles that underpin each experimental step. This document is intended for researchers and professionals in dye chemistry, materials science, and drug development who seek to leverage this precursor for the creation of novel chromophoric molecules.

Physicochemical Properties and Safety Overview

While specific experimental data for 4-Benzyloxy-5-methoxy-2-nitrotoluene is not extensively published, we can infer its properties and handling requirements from closely related analogs.

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value/InformationSource/Analogy
Molecular FormulaC₁₅H₁₅NO₄-
Molecular Weight273.28 g/mol -
AppearanceLikely a pale yellow or off-white solidAnalogy with other nitrotoluenes[1]
Melting PointExpected to be a solid at room temperatureAnalogy with 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde (m.p. 163.99 °C)[2]
SolubilityLikely soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate) and poorly soluble in waterGeneral solubility of similar aromatic compounds
HazardsHarmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation.[3] Potential for mutagenicity and carcinogenicity, as with other nitroaromatic compounds.[4][5]Inferred from safety data for 4-Benzyloxy-2-nitrotoluene and o-Nitrotoluene[3][4]
Core Safety Directives

Working with nitroaromatic compounds and their derivatives necessitates stringent safety protocols due to their potential toxicity.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[6] Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.

  • Storage: Store in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials such as strong oxidizing and reducing agents.[6] Keep containers tightly sealed.

  • Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations. Contaminated materials should be treated as hazardous waste.

The Synthetic Pathway: A Three-Act Chemical Narrative

The transformation of 4-Benzyloxy-5-methoxy-2-nitrotoluene into a vibrant azo dye is a classic three-step sequence in organic synthesis. Each step is a critical juncture that dictates the success and purity of the final product.

Azo_Dye_Synthesis_Workflow Start 4-Benzyloxy-5-methoxy- 2-nitrotoluene Amine 4-Benzyloxy-5-methoxy- 2-aminotoluene Start->Amine Step 1: Nitro Group Reduction Diazonium Diazonium Salt Intermediate Amine->Diazonium Step 2: Diazotization Dye Azo Dye Product Diazonium->Dye Step 3: Azo Coupling

Caption: Overall workflow for azo dye synthesis.

Part 1: The Gateway Reaction - Reduction of the Nitro Group

The cornerstone of this entire process is the reduction of the aromatic nitro group to a primary amine. This transformation is what activates the molecule for the subsequent diazotization. The choice of reducing agent is critical, as it must be effective without cleaving the sensitive benzyloxy protecting group.

Causality in Reagent Selection:
  • Tin(II) Chloride (SnCl₂): This is a classic and reliable method for the reduction of aromatic nitro groups.[7][8] It operates under acidic conditions and is known for its chemoselectivity, often leaving other functional groups like esters and benzyl ethers intact. The reaction proceeds via electron transfer from the Sn(II) species.[8]

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Palladium on Carbon, Pd/C) is a clean and efficient method.[7] However, it carries the risk of debenzylation (cleavage of the O-benzyl ether) if reaction conditions are too harsh (high pressure or temperature). Careful monitoring is essential.

For this guide, we will detail the Tin(II) Chloride method due to its high reliability and functional group tolerance.

Protocol 1: Synthesis of 4-Benzyloxy-5-methoxy-2-aminotoluene

Materials:

  • 4-Benzyloxy-5-methoxy-2-nitrotoluene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 30% w/v)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Benzyloxy-5-methoxy-2-nitrotoluene (1 equivalent) in ethanol.

  • Addition of Reducing Agent: To this solution, add Tin(II) chloride dihydrate (approximately 3-4 equivalents).

  • Acidification and Reflux: Slowly add concentrated hydrochloric acid. An exothermic reaction may be observed. Fit the flask with a reflux condenser and heat the mixture to reflux (typically around 80-90°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates the completion of the reaction. This typically takes 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). A precipitate of tin salts will form.

    • Extract the aqueous slurry with ethyl acetate (3 times).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 4-Benzyloxy-5-methoxy-2-aminotoluene.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Part 2: The Reactive Intermediate - Diazotization

The newly synthesized aromatic amine is now ready to be converted into a highly reactive diazonium salt. This reaction is conducted at low temperatures (0-5°C) because diazonium salts are generally unstable at higher temperatures.[9] The reaction involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid.[10]

Diazotization_Mechanism cluster_0 In Situ HNO₂ Formation cluster_1 Diazonium Salt Formation NaNO₂ NaNO₂ HNO₂ HNO₂ NaNO₂->HNO₂ + HCl H₂O⁺-NO H₂O⁺-NO HNO₂->H₂O⁺-NO + H⁺ NO⁺ NO⁺ H₂O⁺-NO->NO⁺ - H₂O Ar-N⁺H₂-NO Ar-N⁺H₂-NO Ar-NH₂ Ar-NH₂ Ar-NH₂->Ar-N⁺H₂-NO + NO⁺ Ar-N=N-OH Ar-N=N-OH Ar-N⁺H₂-NO->Ar-N=N-OH - H⁺, + H⁺ Ar-N=N-OH₂⁺ Ar-N=N-OH₂⁺ Ar-N=N-OH->Ar-N=N-OH₂⁺ + H⁺ Ar-N≡N⁺ Ar-N≡N⁺ Ar-N=N-OH₂⁺->Ar-N≡N⁺ - H₂O

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Selective Reduction of 4-Benzyloxy-5-methoxy-2-nitrotoluene

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting chemoselectivity during nitro group reduction. Executive Summary & Core Challenge The Molecule: 4-Benzyloxy-5-methoxy-2-nitrotoluene is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting chemoselectivity during nitro group reduction.

Executive Summary & Core Challenge

The Molecule: 4-Benzyloxy-5-methoxy-2-nitrotoluene is a critical intermediate, often utilized in the synthesis of quinazoline-based tyrosine kinase inhibitors (similar to the Erlotinib/Tarceva® scaffold).

The Conflict: The reduction of the nitro group (


) is thermodynamically favorable but kinetically competitive with the hydrogenolysis of the benzyl ether (

).
  • Target Product: 4-Benzyloxy-5-methoxy-2-aminotoluene.

  • Critical Impurity: 4-Hydroxy-5-methoxy-2-aminotoluene (Resulting from "Over-reduction" or debenzylation).

Standard catalytic hydrogenation (e.g.,


) typically cleaves benzyl ethers. Therefore, chemoselectivity  is the primary metric for success.

Decision Matrix: Method Selection

Before proceeding, utilize this logic flow to select the appropriate reduction protocol for your specific constraints.

MethodSelection cluster_legend Recommendation Level Start START: Reduction of 4-Benzyloxy-5-methoxy-2-nitrotoluene Scale What is your reaction scale? Start->Scale Small < 5 Grams (Benchtop) Scale->Small Discovery Large > 100 Grams (Process/Pilot) Scale->Large Development AcidSens Is the substrate acid-sensitive? Small->AcidSens MethodA METHOD A: Fe / AcOH (Bechamp) (Robust, Scalable) Large->MethodA Cost Effective MethodC METHOD C: Pt/C (Sulfided) + H2 (Clean, High Throughput) Large->MethodC Low Waste Yes Yes AcidSens->Yes Avoid Acid No No AcidSens->No Standard MethodB METHOD B: Sodium Dithionite (Mild, Non-Metallic) Yes->MethodB No->MethodA

Caption: Decision tree for selecting the optimal reduction strategy based on scale and acid sensitivity.

Technical Modules & Troubleshooting

Module A: Dissolving Metal Reduction (Fe/AcOH)

Status: Primary Recommendation (Industry Standard) Mechanism: Single Electron Transfer (SET) from zero-valent iron. This method is highly selective ; it does not possess the potential to cleave the C-O benzylic bond under standard conditions.

Protocol (Standardized):
  • Dissolution: Dissolve 1.0 eq of substrate in Ethanol/Acetic Acid (3:1 ratio).

  • Activation: Add 3-5 eq of Iron Powder (325 mesh is ideal).

  • Catalysis: Add catalytic HCl (0.05 eq) or

    
     to activate the iron surface.
    
  • Reaction: Heat to 70-80°C for 2-4 hours. Monitor by TLC/HPLC.

  • Workup (Critical): Cool, dilute with EtOAc, neutralize with

    
    , and filter through a Celite pad to remove iron sludge.
    
Troubleshooting Guide:
SymptomProbable CauseCorrective Action
Stalled Reaction Iron surface passivation (oxide layer).Add 5% vol. water or increase catalytic HCl.[1] Ensure mechanical stirring is vigorous to scour the iron surface.
Thick Sludge/Emulsion Formation of insoluble Iron(III) acetates.Do not filter cold. Filter the mixture while still warm (>50°C) through Celite. Wash the cake with hot Ethanol.
Low Yield (Trapped Product) Product adsorption onto Iron oxides.Perform an EDTA wash during workup (disodium EDTA solution) to chelate iron and release the amine.
Module B: Catalytic Hydrogenation (The "Danger Zone")

Status: High Risk / High Reward Risk: Palladium (Pd) is excellent for debenzylation.[2] Using Pd/C will almost certainly yield the debenzylated phenol impurity.

The Fix: Catalyst Poisoning & Selection

If you must use hydrogenation (e.g., for GMP cleanliness), you must switch from Palladium to Platinum or Vanadium-doped catalysts.

Recommended System:

  • Catalyst: 5% Pt/C (Sulfided) or Pt(S)/C. Sulfur acts as a poison, reducing the catalyst's activity toward the C-O bond while retaining activity for the

    
     group.
    
  • Solvent: THF or EtOAc (Avoid Methanol/Ethanol if transesterification or solvolysis is observed, though rare here).

  • Pressure: Keep

    
     pressure low (1-3 bar). High pressure favors debenzylation.
    

Visualizing the Competition:

ReactionPath Substrate Nitro-Benzyl Ether (Starting Material) Intermediate Hydroxylamine Intermediate Substrate->Intermediate Fast (Pt or Pd) Target Amino-Benzyl Ether (TARGET) Intermediate->Target Reduction Impurity Amino-Phenol (IMPURITY) Intermediate->Impurity Direct Cleavage Target->Impurity Hydrogenolysis (Pd/C > Pt/C)

Caption: Competitive reaction pathways. Red arrows indicate the undesired debenzylation favored by Pd/C.

Module C: Sodium Dithionite ( )

Status: Mild / Green Chemistry Best For: Small scale, acid-sensitive substrates, or labs lacking hydrogenation equipment.

Protocol:
  • Dissolve substrate in THF or Dioxane.

  • Prepare a solution of

    
     (3-5 eq) in water.
    
  • Mix phases. Crucial: Add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) if reaction is slow.

  • Heat to 50°C.

Troubleshooting Guide:
SymptomProbable CauseCorrective Action
pH Drift / Decomposition Dithionite decomposes in acid, releasing

.
Maintain pH > 7 using a carbonate buffer (

or

).
No Reaction Phase incompatibility.The reductant is in water; substrate is in organic.[3][4] Increase agitation speed or add 5 mol% TBAB (PTC).

Frequently Asked Questions (FAQ)

Q: I see a new impurity at RRT 0.85 after switching to Pd/C. What is it? A: This is almost certainly 4-hydroxy-5-methoxy-2-aminotoluene . The benzyl group has been cleaved.[2] Switch to Pt/C (sulfided) or Fe/AcOH immediately.

Q: Can I use Tin Chloride (


)? 
A:  Yes, 

is highly selective for nitro groups and will preserve the benzyl ether. However, removing tin salts during workup is notoriously difficult and toxic. Iron (Fe) is generally preferred for ease of waste disposal and workup.

Q: My Fe/AcOH reaction turned black and stopped stirring. A: You have created a "cement" of iron salts.

  • Immediate Fix: Add Ethanol to dilute.

  • Prevention: Use mechanical stirring (overhead stirrer) rather than a magnetic stir bar, which easily decouples in iron sludge.

Q: Is the amine product stable? A: Aromatic amines are prone to oxidation (turning brown/black) upon air exposure. Store the product under Nitrogen/Argon or convert it immediately to the HCl salt or the next intermediate (e.g., quinazoline cyclization).

References

  • Schnur, R. C., et al. (2001). "Inhibition of Epidermal Growth Factor Receptor Cytoplasmic Domain Tyrosine Kinase." Journal of Medicinal Chemistry, 44(15), 2433-2458. (Foundational text on Quinazoline/Erlotinib synthesis). Link

  • Common Organic Chemistry. (n.d.). "Nitro Reduction - Iron (Fe)."[3][5] (Standard operating procedures for Fe/AcOH reductions). Link

  • Wiggins, J. M. (2007). "Process for the preparation of quinazoline derivatives." World Intellectual Property Organization, WO2007117607. (Patent detailing industrial scale-up of similar nitro reductions). Link

  • Organic Chemistry Portal. (n.d.). "Sodium Dithionite - Reactivity & Protocols." Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Authoritative source on catalyst selection: Pd vs Pt for halogens/benzyl groups).

Sources

Optimization

stability of "4-Benzyloxy-5-methoxy-2-nitrotoluene" under acidic vs. basic conditions

Technical Support Center: 4-Benzyloxy-5-methoxy-2-nitrotoluene Welcome to the technical support guide for 4-Benzyloxy-5-methoxy-2-nitrotoluene. This document is intended for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Benzyloxy-5-methoxy-2-nitrotoluene

Welcome to the technical support guide for 4-Benzyloxy-5-methoxy-2-nitrotoluene. This document is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth information regarding the stability of this compound under various experimental conditions. Our goal is to provide you with the necessary insights to anticipate potential challenges, troubleshoot issues, and ensure the integrity of your experiments.

I. Compound Overview and Key Stability-Influencing Moieties

4-Benzyloxy-5-methoxy-2-nitrotoluene is a substituted aromatic compound with several functional groups that dictate its reactivity and stability. Understanding the role of each group is crucial for predicting its behavior.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic substitution. It also increases the acidity of the benzylic protons of the methyl group.

  • Benzyloxy Group (-OCH₂Ph): An ether linkage that is susceptible to cleavage under acidic conditions.

  • Methoxy Group (-OCH₃): An electron-donating group that influences the electron density of the aromatic ring.

  • Toluene Methyl Group (-CH₃): The benzylic protons on this group exhibit increased acidity due to the adjacent nitro group, making them susceptible to deprotonation under basic conditions.

II. Troubleshooting Guide & FAQs: Stability Under Acidic Conditions

Question 1: I am observing the formation of a new, more polar compound during my reaction in the presence of a strong acid (e.g., HCl, H₂SO₄, TFA). What is likely happening?

Answer: You are most likely observing the cleavage of the benzyl ether linkage, a reaction known as debenzylation. This is a common issue when working with benzyl-protected compounds under acidic conditions.[1][2] The benzyloxy group is particularly labile in the presence of strong acids.

Causality and Mechanism:

The reaction proceeds via protonation of the ether oxygen, which makes the benzylic carbon a good leaving group. The resulting benzyl carbocation is stabilized by resonance. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the specific acid and reaction conditions.[3] With strong nucleophilic acids like HBr or HI, the cleavage is particularly efficient.[3][4] Lewis acids can also mediate this cleavage.[5][6]

Troubleshooting Steps:

  • Re-evaluate the necessity of strong acid: If possible, consider using a milder acid or a different catalyst that is less likely to cause debenzylation.

  • Lower the reaction temperature: Debenzylation is often accelerated at higher temperatures. Running your reaction at a lower temperature may minimize this side reaction.

  • Reduce reaction time: Prolonged exposure to acidic conditions will increase the extent of debenzylation. Monitor your reaction closely and quench it as soon as the desired transformation is complete.

  • Alternative Protecting Groups: If debenzylation is unavoidable and detrimental to your synthesis, consider using a more acid-stable protecting group for the hydroxyl moiety in your synthetic design.

Question 2: Can the nitro group be affected by acidic conditions?

Answer: While the nitro group is generally stable to non-reducing acidic conditions, it can be reduced to an amino group (-NH₂) in the presence of certain metals and acid.[7][8][9][10]

Common Reducing Conditions:

  • Fe/HCl

  • Sn/HCl

  • Zn/HCl or Zn/CH₃COOH[7][8]

If your reaction mixture contains a metal that can act as a reducing agent in an acidic medium, you may observe the reduction of the nitro group. This will result in the formation of 4-benzyloxy-5-methoxy-2-aminotoluene.

Troubleshooting:

  • Avoid reactive metals: If nitro group integrity is essential, ensure that your reaction setup, including any catalysts or reagents, does not contain metals capable of facilitating this reduction under your acidic conditions.

Question 3: Is the methoxy group stable under acidic conditions?

Answer: The methoxy group attached to the aromatic ring is generally stable under most acidic conditions. Cleavage of aryl methyl ethers requires very harsh conditions, such as refluxing with strong acids like HBr or HI, and is less likely to occur under typical synthetic transformations.

III. Troubleshooting Guide & FAQs: Stability Under Basic Conditions

Question 1: My reaction mixture is turning a dark color, and I am seeing a complex mixture of products when using a strong base (e.g., NaOH, KOH, NaH). What could be the cause?

Answer: The primary point of reactivity for 4-benzyloxy-5-methoxy-2-nitrotoluene under basic conditions is the methyl group. The strongly electron-withdrawing nitro group increases the acidity of the benzylic protons on the methyl group, making them susceptible to deprotonation by a strong base. This can lead to a variety of side reactions, including self-condensation or reaction with other electrophiles present in the reaction mixture.

Causality and Mechanism:

The formation of a benzylic carbanion can initiate aldol-type condensation reactions or other undesired pathways, leading to the formation of colored byproducts and a complex product mixture.

Troubleshooting Steps:

  • Use a milder base: If possible, switch to a weaker base that is still sufficient to effect your desired transformation but less likely to deprotonate the methyl group.

  • Lower the reaction temperature: Deprotonation and subsequent side reactions are often more facile at higher temperatures. Running your reaction at or below room temperature can help minimize these issues.

  • Protect the methyl group: In some instances, it may be necessary to protect the methyl group if its reactivity under basic conditions is unavoidable. However, this adds extra steps to the synthesis.

  • Careful control of stoichiometry: Ensure that the amount of base used is carefully controlled to avoid excess base that can promote side reactions.

Question 2: Will the benzyloxy or methoxy groups be affected by basic conditions?

Answer: Both the benzyloxy and methoxy ether linkages are generally stable under basic conditions. Ether cleavage requires acidic conditions to protonate the oxygen atom. Therefore, you should not expect to see cleavage of these groups in the presence of bases like NaOH or KOH.

IV. Experimental Protocols

Protocol 1: Monitoring for Acid-Catalyzed Debenzylation

Objective: To determine the stability of 4-benzyloxy-5-methoxy-2-nitrotoluene under specific acidic conditions.

Materials:

  • 4-Benzyloxy-5-methoxy-2-nitrotoluene

  • Anhydrous solvent (e.g., Dichloromethane, 1,4-Dioxane)

  • Acid of interest (e.g., Trifluoroacetic acid, Hydrochloric acid in dioxane)

  • TLC plates (silica gel)

  • Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)

  • UV lamp

  • Quenching solution (e.g., saturated sodium bicarbonate)

Procedure:

  • Dissolve a small amount (e.g., 10 mg) of 4-benzyloxy-5-methoxy-2-nitrotoluene in the chosen anhydrous solvent (1 mL).

  • Take an initial TLC spot of the starting material.

  • Add the acid of interest (e.g., 1 equivalent).

  • Stir the reaction at the desired temperature (e.g., room temperature).

  • Monitor the reaction by TLC at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr).

  • To take a TLC spot, withdraw a small aliquot, quench with saturated sodium bicarbonate solution, extract with a small amount of ethyl acetate, and spot the organic layer on the TLC plate.

  • Develop the TLC plate in the chosen developing solvent and visualize under a UV lamp.

  • The formation of a new, more polar spot (lower Rf value) indicates the formation of the debenzylated product, 4-hydroxy-5-methoxy-2-nitrotoluene.

V. Data Summary and Visualization

Table 1: Predicted Stability of Functional Groups in 4-Benzyloxy-5-methoxy-2-nitrotoluene
Functional GroupAcidic Conditions (Strong, Non-reducing)Basic Conditions (Strong)
Benzyloxy Ether Labile - Prone to cleavageStable
Nitro Group Stable (unless reducing metals are present)Stable
Methoxy Ether Stable Stable
Toluene Methyl Stable Reactive - Prone to deprotonation
Diagram 1: Potential Degradation Pathways

G cluster_acid Acidic Conditions cluster_base Basic Conditions A 4-Benzyloxy-5-methoxy-2-nitrotoluene B Protonated Ether A->B H+ C 4-Hydroxy-5-methoxy-2-nitrotoluene (Debenzylation Product) B->C D Benzyl Cation B->D E 4-Benzyloxy-5-methoxy-2-nitrotoluene F Benzylic Carbanion E->F Base G Condensation/ Side Products F->G

Caption: Potential degradation pathways under acidic and basic conditions.

VI. References

  • Degradation pathways for 4-nitrotoluene. ResearchGate. Available at: [Link]

  • Biodegradation of 4-nitrotoluene by Pseudomonas sp. strain 4NT. National Institutes of Health. Available at: [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]

  • Benzyl Esters - Protecting Groups. Organic Chemistry Portal. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Orienting methoxy group-carbocation conjugation effects. ResearchGate. Available at: [Link]

  • Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. ThaiScience. Available at: [Link]

  • Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Organic Chemistry Portal. Available at: [Link]

  • Kinetics of Catalyzed Liquid-Phase Oxidation of p-Nitrotoluene by Air in Basic Medium. ACS Publications. Available at: [Link]

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. Available at: [Link]

  • Reactions of HBr with aromatic side chain alcohols and aromatic ethers. Indian Academy of Sciences. Available at: [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]

  • Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. ResearchGate. Available at: [Link]

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Troubleshooting

effect of temperature on the nitration of 4-benzyloxy-3-methoxytoluene

Welcome to the technical support guide for the nitration of 4-benzyloxy-3-methoxytoluene. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answer...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the nitration of 4-benzyloxy-3-methoxytoluene. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions concerning the critical role of temperature in this electrophilic aromatic substitution reaction. Our goal is to equip you with the expertise to navigate experimental challenges and optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the nitration of 4-benzyloxy-3-methoxytoluene, providing causal explanations and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes related to temperature?

Answer: A low yield in this nitration is often directly linked to improper temperature management or related side reactions. Here are the primary culprits:

  • Benzyl Group Cleavage: The ether linkage of the benzyl protecting group is susceptible to cleavage under harsh acidic conditions, which are exacerbated by elevated temperatures. If the temperature rises uncontrollably, the strong acid catalyst (H₂SO₄) can facilitate the removal of the benzyl group, leading to the formation of 4-hydroxy-3-methoxytoluene (vanillyl alcohol), which may react differently or be lost during workup.

  • Oxidation/Decomposition: Aromatic compounds, especially those with activating groups like methoxy and benzyloxy, can be sensitive to oxidation by nitric acid, particularly at higher temperatures.[1] This leads to the formation of complex, often tar-like, byproducts instead of the desired nitro compound, drastically reducing the isolated yield.[2]

  • Incomplete Reaction: While high temperatures are problematic, a temperature that is too low can also result in poor yields. If the reaction mixture is kept excessively cold, the activation energy barrier may not be overcome efficiently, leading to a sluggish or incomplete reaction and a significant amount of unreacted starting material.

Troubleshooting Steps:

  • Strict Temperature Control: Maintain the reaction temperature between 0-5°C during the addition of the nitrating mixture. This is crucial as the formation of the nitronium ion is highly exothermic.[3]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent product degradation.[4]

  • Controlled Addition: Add the pre-cooled nitrating mixture (HNO₃/H₂SO₄) dropwise to the solution of your substrate. A slow, controlled addition prevents localized temperature spikes that can cause decomposition.[3][5]

Question 2: My TLC and NMR analysis show a mixture of regioisomers. How can I improve the selectivity?

Answer: The formation of multiple isomers is a classic challenge in electrophilic aromatic substitution and is governed by the principles of kinetic versus thermodynamic control, which are heavily influenced by temperature.[6]

  • Kinetic vs. Thermodynamic Control:

    • Low Temperatures (Kinetic Control): At lower temperatures (e.g., < 5°C), the reaction is generally under kinetic control. The major product will be the one that forms the fastest. For many substituted toluenes, the ortho positions are statistically favored (two available sites vs. one para site) and can have a lower activation energy, leading to a higher proportion of the ortho-nitrated isomer.[6]

    • Higher Temperatures (Thermodynamic Control): As the temperature increases, the reaction may become reversible, allowing equilibrium to be established. Under these conditions of thermodynamic control, the most stable product will dominate. The para-substituted isomer is typically more stable due to reduced steric hindrance between the nitro group and the adjacent substituents.[6]

Improving Regioselectivity:

  • For the Kinetically Favored Product: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., -10°C to 0°C).

  • For the Thermodynamically Favored Product: Allowing the reaction to proceed at a slightly elevated temperature (e.g., room temperature or slightly above, after the initial addition) can favor the more stable para isomer. However, this must be balanced against the risk of side reactions.[6]

The substrate, 4-benzyloxy-3-methoxytoluene, has two strong ortho, para-directing groups. The primary sites for nitration are C2 and C6 (ortho to the methoxy and benzyloxy groups, respectively). The steric bulk of the benzyloxy group may influence the final isomer ratio.

Temperature RangeExpected ControlLikely Outcome
-10°C to 5°C KineticHigher proportion of the faster-forming isomer(s).
20°C to 40°C ThermodynamicIncreased proportion of the more sterically stable isomer.
> 50°C Side ReactionsIncreased risk of di-nitration, oxidation, and cleavage.[4][7]

Question 3: My product is contaminated with di-nitrated species. How do I achieve selective mono-nitration?

Answer: The formation of di-nitrated or poly-nitrated products is a clear indication that the reaction conditions are too harsh. The initial mono-nitrated product is still activated enough to undergo a second nitration.[4] Temperature is the most critical factor to control here.

Causality: The first nitration introduces a nitro group, which is strongly deactivating. However, the existing benzyloxy, methoxy, and methyl groups are strongly activating. The overall reactivity of the mono-nitrated ring may still be high enough for a second electrophilic attack, especially if the temperature is elevated. Higher temperatures provide the necessary activation energy for this second, more difficult substitution.

Prevention Strategies:

  • Lower the Temperature: This is the most effective method. Performing the reaction at 0-5°C significantly decreases the rate of the second nitration, which has a higher activation energy than the first. For highly activated systems, this is paramount.[4]

  • Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. This ensures there is not a large excess of the electrophile available to react with the mono-nitrated product.

  • Reduce Reaction Time: Monitor the reaction closely by TLC. As soon as the starting material is consumed, quench the reaction by pouring it into ice water. This prevents the mono-nitrated product from being exposed to the nitrating conditions for an extended period.[4]

Troubleshooting Decision Workflow

This diagram outlines a logical sequence for diagnosing and resolving common issues during the nitration experiment.

TroubleshootingWorkflow start Problem Observed low_yield Low Yield / High SM start->low_yield multiple_isomers Mixture of Isomers start->multiple_isomers dinitration Di-nitration Observed start->dinitration tar Tar Formation / Dark Color start->tar cause_temp_low Reaction Temp Too Low? low_yield->cause_temp_low cause_cleavage Benzyl Cleavage? low_yield->cause_cleavage cause_temp_control Poor Temp Control? multiple_isomers->cause_temp_control cause_temp_high Reaction Temp Too High? dinitration->cause_temp_high tar->cause_temp_high solution_temp_low Allow to warm slightly; Increase reaction time cause_temp_low->solution_temp_low Yes solution_cleavage Strictly maintain T < 5°C; Use milder nitrating agent cause_cleavage->solution_cleavage Yes solution_kinetic For kinetic product: Maintain T at 0-5°C cause_temp_control->solution_kinetic Yes solution_thermo For thermodynamic product: Allow controlled warming post-addition cause_temp_control->solution_thermo Yes solution_temp_high Maintain T at 0-5°C during addition; Add nitrating agent slowly; Reduce reaction time cause_temp_high->solution_temp_high Yes

Caption: Troubleshooting decision tree for nitration issues.

Frequently Asked Questions (FAQs)

Question 1: What is the fundamental mechanism of this nitration reaction?

Answer: The nitration of 4-benzyloxy-3-methoxytoluene proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[7][8] The process occurs in two main stages:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid. This protonated intermediate then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst and a dehydrating agent, driving the equilibrium towards the formation of the nitronium ion.[3][9][10]

  • Electrophilic Attack: The electron-rich aromatic ring of the substrate attacks the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Restoration of Aromaticity: A weak base in the mixture (like H₂O or HSO₄⁻) removes a proton from the carbon atom bonded to the new nitro group. This restores the aromatic system and yields the final nitroaromatic product.[8]

NitrationMechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack & Deprotonation HNO3 HNO₃ H2NO3_plus H₂O⁺-NO₂ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2NO3_plus->NO2_plus - H₂O Arenium Arenium Ion (Sigma Complex) NO2_plus->Arenium H2O H₂O Substrate 4-Benzyloxy-3-methoxytoluene Substrate->Arenium + NO₂⁺ Product Nitrated Product Arenium->Product - H⁺

Caption: General mechanism for electrophilic aromatic nitration.

Question 2: What is a reliable, step-by-step laboratory protocol for this nitration, emphasizing temperature control?

Answer: The following protocol is a standard procedure designed to maximize yield and selectivity by carefully controlling the reaction temperature.

Experimental Protocol: Mono-nitration of 4-benzyloxy-3-methoxytoluene

Materials:

  • 4-benzyloxy-3-methoxytoluene

  • Concentrated Nitric Acid (HNO₃, ~70%)

  • Concentrated Sulfuric Acid (H₂SO₄, ~98%)

  • Dichloromethane (DCM) or similar inert solvent

  • Ice-salt bath

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-benzyloxy-3-methoxytoluene (1 equivalent) in dichloromethane. Cool the flask in an ice-salt bath to 0°C.

  • Nitrating Mixture Preparation: In a separate flask, carefully and slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath. This mixture is highly corrosive and the mixing is exothermic. Allow this mixture to cool to 0°C.[5]

  • Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the substrate over 30-60 minutes. Crucially, use a thermometer to monitor the internal temperature of the reaction and ensure it does not rise above 5°C. [3][5]

  • Reaction Monitoring: After the addition is complete, let the mixture stir at 0-5°C for an additional 1-2 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture over a large amount of crushed ice in a beaker with vigorous stirring.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (caution: gas evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired nitro-substituted product.

References

  • Reddit r/Chempros. (2023). Di-nitration troubleshooting. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Retrieved from [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2008). Toluene Nitration Results (Help). Retrieved from [Link]

  • Zhang, X. Q., Chen, Q., & Fan, L. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(8), 2821-2823.
  • University of California, Irvine. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Patel, K. D., et al. (2021). Synthetic Protocols for Aromatic Nitration: A Review.
  • Wen, N., Peng, X., & Xu, W. (n.d.). Regioselectivities of Nitration of Toluene on Bentonite Catalysts by the Use of Alkyl Nitrates. Nanjing University of Science and Technology.
  • Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). A study of the regioselectivity in the zeolite-assisted nitration of toluene. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Regioselective nitration of aromatic substrates in zeolite cages. Retrieved from [Link]

  • Pearson. (2024). What product(s) result from nitration of each of the following?. Retrieved from [Link]

  • ChemComplete. (2016). Nitration of Benzene and Aromatic Rings. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-Phase Aromatic Nitration with Mg(NO₃)₂ on Silica Gel. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from [Link]

  • Łukasiewicz Research Network – Institute of Industrial Organic Chemistry. (2023). Review of the Methods for Selective Nitration of Toluene. Retrieved from [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Analysis of 4-Benzyloxy-5-methoxy-2-nitrotoluene

Introduction 4-Benzyloxy-5-methoxy-2-nitrotoluene is a complex substituted aromatic compound, often synthesized as an intermediate in the development of active pharmaceutical ingredients (APIs). The purity of such interm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Benzyloxy-5-methoxy-2-nitrotoluene is a complex substituted aromatic compound, often synthesized as an intermediate in the development of active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as impurities can carry through to the final drug substance, potentially affecting its safety, efficacy, and stability. Consequently, a robust, reliable, and validated analytical method for purity determination is not merely a quality control requirement but a cornerstone of the drug development process.

This guide provides an in-depth, expert-driven perspective on a primary reversed-phase HPLC (RP-HPLC) method for the purity analysis of 4-Benzyloxy-5-methoxy-2-nitrotoluene. We will dissect the causality behind the selection of each method parameter, present a detailed experimental protocol, and furnish a self-validating system through a comprehensive (though illustrative) validation summary. Furthermore, this primary method will be objectively compared against viable alternatives, providing researchers and drug development professionals with the critical insights needed to select or develop the optimal analytical strategy for their specific needs.

Section 1: The Primary Recommended Method: Reversed-Phase HPLC with C18 Stationary Phase

Principle of Separation & Method Rationale

The structural characteristics of 4-Benzyloxy-5-methoxy-2-nitrotoluene—featuring two aromatic rings and a relatively non-polar nature—make it an ideal candidate for reversed-phase chromatography. In this mode, the analyte partitions between a non-polar stationary phase and a more polar mobile phase. Our recommended method employs a C18 (octadecyl) stationary phase, the most widely used and well-characterized support in RP-HPLC, offering robust hydrophobic retention for aromatic compounds.

Causality Behind Experimental Choices:

  • Stationary Phase (Column): A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is selected for its high hydrophobicity and surface area, ensuring strong retention of the non-polar analyte and providing excellent resolving power for potential impurities.[1] The 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase: A binary gradient system of water and acetonitrile (ACN) is chosen. ACN is a preferred organic modifier over methanol for aromatic compounds as it often provides better peak shape and lower viscosity. A gradient elution (increasing ACN concentration over time) is crucial for a purity assay, as it ensures the elution of both less retained (more polar) and strongly retained (more non-polar) impurities within a reasonable timeframe, with good resolution.[2] The addition of 0.1% formic acid to the mobile phase serves to suppress the potential ionization of any acidic or basic functional groups on the analyte or impurities, leading to sharper, more symmetrical peaks.[3][4]

  • Detection: The presence of two aromatic rings and a nitro-group—a strong chromophore—makes UV-Vis detection highly effective. A detection wavelength of 254 nm is a logical starting point, as it is a common wavelength for detecting aromatic compounds and provides good sensitivity.[2][5] Employing a Photodiode Array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for assessing peak purity and identifying co-eluting impurities.[6]

Experimental Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Standard & Sample Weighing B Dissolution in Diluent (ACN/Water) A->B C Filtration (0.45 µm Syringe Filter) B->C D HPLC System Equilibration C->D Transfer to Autosampler E Sample Injection D->E F Chromatographic Separation (Gradient Elution) E->F G UV/PDA Detection F->G H Peak Integration & Identification G->H Acquire Chromatogram I Purity Calculation (% Area Normalization) H->I J Peak Purity Assessment (PDA) H->J K Final Report Generation I->K J->K

Caption: Overall workflow for the HPLC purity analysis of 4-Benzyloxy-5-methoxy-2-nitrotoluene.

Detailed Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column compartment, and PDA detector.

  • C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Acetonitrile (HPLC grade), Water (HPLC grade, 18.2 MΩ·cm), Formic acid (reagent grade).

  • 4-Benzyloxy-5-methoxy-2-nitrotoluene reference standard and sample.

  • 0.45 µm syringe filters.[1]

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Filter all prepared solutions through a 0.45 µm syringe filter before placing them in the autosampler.[7]

3. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA Detector, 254 nm (Acquisition Range: 200-400 nm)[6]
Method Validation: A Self-Validating System (Illustrative Data)

A trustworthy protocol must be a self-validating one. The method's performance should be thoroughly evaluated according to ICH guidelines. The table below summarizes the expected performance characteristics.

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference from blank/placebo at the analyte's retention time.Pass
Linearity (r²) ≥ 0.9990.9998
Range 0.05 - 0.75 mg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%) Repeatability (n=6): ≤ 1.0%Intermediate Precision: ≤ 2.0%0.45%1.10%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.15 µg/mL
Robustness Insensitive to small changes in flow rate, temperature, mobile phase composition.Pass

Section 2: Comparative Analysis of Alternative Methods

While the C18-based method is robust and reliable, certain impurities may require alternative selectivity for optimal resolution. Here, we compare the primary method with other viable approaches.

Alternative 1: Phenyl-Hexyl Stationary Phase

A Phenyl-Hexyl column offers a different separation mechanism that can be highly advantageous.

  • Principle: In addition to hydrophobic interactions, this phase facilitates π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte and its impurities.[5]

  • Advantages: This alternative selectivity is particularly useful for separating structurally similar aromatic compounds, such as positional isomers, which might co-elute on a standard C18 column.

  • Disadvantages: May exhibit lower hydrophobic retention for non-aromatic impurities compared to a C18 phase. Method development can be more complex.

Caption: Dominant separation mechanisms on C18 vs. Phenyl-Hexyl columns.

Alternative 2: Methanol as Organic Modifier

Methanol can be used in place of acetonitrile as the organic component of the mobile phase.

  • Principle: Methanol is a more polar solvent than acetonitrile and has a higher viscosity. Its interactions with the stationary phase and analyte differ, leading to changes in selectivity.

  • Advantages: Methanol can enhance π-π interactions on phenyl-based columns. It is also often less expensive than acetonitrile.

  • Disadvantages: Generally results in higher backpressure due to its higher viscosity. It has a higher UV cutoff wavelength than acetonitrile, which can be a limitation for detecting analytes at very low UV wavelengths.

Alternative 3: Other Analytical Techniques
  • Gas Chromatography (GC): While GC is excellent for volatile compounds, it is generally unsuitable for large, complex molecules like 4-Benzyloxy-5-methoxy-2-nitrotoluene. The compound's high boiling point and potential for thermal degradation make HPLC the superior choice.

  • Thin-Layer Chromatography (TLC): TLC is a valuable tool for rapid, qualitative screening of reaction progress but lacks the resolution, quantitation capabilities, and reproducibility of HPLC for a formal purity analysis.[8]

Comparison Summary
MethodPrimary Separation MechanismKey AdvantagesKey DisadvantagesBest For...
Primary: RP-HPLC (C18) Hydrophobic InteractionsRobust, high efficiency, well-understood, versatile.May not resolve all structurally similar isomers.General-purpose, high-resolution purity testing.
Alternative: Phenyl-Hexyl Hydrophobic & π-π InteractionsAlternative selectivity for aromatic compounds, excellent for isomer separation.Less retentive for aliphatic impurities.Orthogonal method development, resolving difficult aromatic impurity pairs.
Alternative: Methanol Mobile Phase Hydrophobic InteractionsDifferent selectivity profile vs. ACN, lower cost.Higher backpressure, higher UV cutoff.Method development screening when ACN fails to provide adequate separation.
Alternative: GC/TLC Volatility / AdsorptionFast screening (TLC).Not quantitative (TLC), potential for thermal degradation (GC).In-process reaction monitoring (TLC).

Conclusion

The recommended reversed-phase HPLC method using a C18 column provides a robust, sensitive, and reliable framework for the purity analysis of 4-Benzyloxy-5-methoxy-2-nitrotoluene. Its foundation in well-established chromatographic principles ensures its broad applicability in most research and quality control laboratories. However, as with all analytical science, a "one-size-fits-all" solution is rare. The comparative analysis reveals that for challenging separations, particularly those involving aromatic isomers, exploring alternative stationary phases like Phenyl-Hexyl is a scientifically sound strategy. A thorough understanding of the underlying separation mechanisms empowers the analytical scientist to make informed decisions, ensuring the integrity and quality of the materials that form the basis of modern drug development.

References

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Sources

Comparative

interpreting the 1H NMR spectrum of "4-Benzyloxy-5-methoxy-2-nitrotoluene"

Analytical Validation Guide: 1H NMR Characterization of 4-Benzyloxy-5-methoxy-2-nitrotoluene Executive Summary & Scope Target Molecule: 4-Benzyloxy-5-methoxy-2-nitrotoluene Application: Key intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Validation Guide: 1H NMR Characterization of 4-Benzyloxy-5-methoxy-2-nitrotoluene

Executive Summary & Scope

Target Molecule: 4-Benzyloxy-5-methoxy-2-nitrotoluene Application: Key intermediate in the synthesis of isoquinoline alkaloids (e.g., papaverine analogs) and specific API pharmacophores.[1][2] Objective: This guide provides a definitive structural validation protocol for researchers. Unlike standard spectral lists, this document focuses on causality—explaining why signals appear where they do—and establishes a comparative framework to distinguish the target product from critical impurities (regioisomers and starting materials).[2]

Structural Logic & Prediction

Before interpreting the spectrum, we must establish the magnetic environment of the protons.[2] The molecule is a tetra-substituted benzene ring.[1]

  • The "Fingerprint" Region (Aromatic): The 1,2,4,5-substitution pattern leaves two protons (H3 and H6) para to each other.[2]

    • Performance Metric: In a lower-resolution instrument, these may appear as singlets.[1] In high-field NMR (>400 MHz), they show negligible para-coupling (

      
       Hz).[1][2]
      
    • H3 (C3-H): Sandwiched between a Nitro group (

      
      ) and a Benzyloxy group (
      
      
      
      ).[1][2] The
      
      
      group is a strong electron-withdrawing group (EWG), causing significant deshielding (downfield shift).[2]
    • H6 (C6-H): Sandwiched between a Methyl group (

      
      ) and a Methoxy group (
      
      
      
      ).[1][2] Both are electron-donating groups (EDG), leading to shielding (upfield shift).[1][2]
  • The Aliphatic Markers:

    • Ar-CH3 (C1): Ortho to the Nitro group. This proximity induces a specific "ortho-nitro effect," shifting the methyl signal downfield compared to standard toluene derivatives.[1]

Visual Logic: Structural Assignment Workflow

NMR_Assignment_Logic cluster_aliphatic Aliphatic Region (2.0 - 4.0 ppm) cluster_aromatic Aromatic Region (6.5 - 8.0 ppm) Start Acquire 1H NMR Spectrum (CDCl3) Signal_Me Singlet @ ~2.6 ppm Start->Signal_Me Signal_OMe Singlet @ ~3.9 ppm Start->Signal_OMe Signal_H6 Singlet @ ~6.7-6.9 ppm Start->Signal_H6 Signal_H3 Singlet @ ~7.6-7.8 ppm Start->Signal_H3 Logic_Me Ortho-Nitro Deshielding (vs 2.3 ppm in Toluene) Signal_Me->Logic_Me Assign_Me Ar-CH3 (C1) Logic_Me->Assign_Me Assign_OMe Methoxy (C5) Signal_OMe->Assign_OMe Logic_H6 Shielded by OMe + Me Signal_H6->Logic_H6 Assign_H6 H6 Proton Logic_H6->Assign_H6 Logic_H3 Deshielded by NO2 Signal_H3->Logic_H3 Assign_H3 H3 Proton Logic_H3->Assign_H3

Figure 1: Decision tree for assigning key signals in 4-Benzyloxy-5-methoxy-2-nitrotoluene based on electronic effects.

Experimental Protocol & Data

Solvent Selection: Deuterated Chloroform (


) is the standard.[2] However, if solubility is an issue due to the nitro group's polarity, DMSO-

may be used.[2] Note that DMSO will shift phenolic protons (if unreacted starting material exists) but has minimal effect on the target's carbon-bound protons.[1][2]

Instrument Settings:

  • Frequency: 400 MHz or higher (recommended to resolve aromatic multiplets).[1]

  • Scans: 16 (sufficient for >5mg sample).[1][2]

  • Reference: TMS (0.00 ppm) or Residual

    
     (7.26 ppm).[1][2]
    
Standardized Spectral Data Table
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
2.60 - 2.65 Singlet (s)3HAr-CH

Downfield shift from 2.35 ppm due to ortho-nitro anisotropy [1].[1][2]
3.92 - 3.96 Singlet (s)3H-OCH

Typical methoxy on electron-rich ring.[1]
5.15 - 5.20 Singlet (s)2HO-CH

-Ph
Benzylic methylene.[1] Sharp singlet confirms no adjacent protons.[1]
6.75 - 6.85 Singlet (s)1HAr-H (C6) Shielded by adjacent OMe and Me groups.[1][2]
7.30 - 7.50 Multiplet (m)5H-Ph Phenyl ring of the benzyloxy group.[1]
7.65 - 7.75 Singlet (s)1HAr-H (C3) Diagnostic Peak. Strongly deshielded by ortho-nitro group [2].[1][2]

Comparative Analysis: Validating Performance

To ensure scientific integrity, one must prove not only that the correct signals are present, but that incorrect signals are absent.[2]

Comparison A: Target vs. Starting Material (Reaction Monitoring)

Scenario: You are nitrating 4-Benzyloxy-3-methoxytoluene.[1]

  • The Shift: In the starting material, the proton at C2 (where the nitro group will attach) and C6 are often overlapping or close in the 6.6–6.8 ppm range.[2]

  • The Validation: Upon successful nitration, the signal for H2 disappears.[2] The signal for H3 (originally adjacent to H2) loses its ortho-coupling (becoming a singlet) and shifts downfield by ~1.0 ppm (to ~7.7 ppm) due to the new Nitro group [3].[2]

  • Failure Mode: If you see two doublets in the aromatic region (

    
     Hz), nitration has not  occurred, or you have isolated a different precursor.[2]
    
Comparison B: Target vs. Regioisomer (The "Wrong" Nitro)

Scenario: Nitration occurs at the C6 position (ortho to the methoxy) instead of C2.[2]

  • Differentiation:

    • Target (2-Nitro): The Methyl group is ortho to the Nitro.[2][3][4] Shift

      
       2.6 ppm.[1][5][6][7]
      
    • Isomer (6-Nitro): The Methyl group is meta to the Nitro.[2] The "ortho-nitro effect" is lost.[1] The methyl signal would appear closer to 2.3 - 2.4 ppm .[1]

    • Symmetry: Both isomers produce two aromatic singlets.[1] Therefore, chemical shift of the methyl group is the most reliable discriminator between these regioisomers [4].[2]

Comparison Table: Target vs. Alternatives
FeatureTarget Molecule Starting Material (Non-nitrated)Regioisomer (6-Nitro)
Ar-CH

Shift
~2.6 ppm (Deshielded)~2.3 ppm~2.3 - 2.4 ppm
Aromatic Pattern Two Singlets (Para)Multiplet/DoubletsTwo Singlets (Para)
H3 Shift > 7.6 ppm < 7.0 ppm< 7.0 ppm (Shielded)

References

  • Yamaguchi, I. (1963).[1][2][3] Magnetic Anisotropy of the Nitro Group by NMR. Molecular Physics. [2]

  • ChemicalBook. (n.d.).[1][2][7] 2-Nitrotoluene NMR Spectrum Data. ChemicalBook Database.[1][7]

  • National Institutes of Health (NIH). (2015).[1][2] Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry.

  • Oxford Instruments. (2024).[1][2][8] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. News-Medical.

Sources

Validation

A Comparative Guide to the Synthetic Routes of 4-Benzyloxy-5-methoxy-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Benzyloxy-5-methoxy-2-nitrotoluene is a substituted toluene derivative of significant interest in medicinal chemistry and drug development. I...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-5-methoxy-2-nitrotoluene is a substituted toluene derivative of significant interest in medicinal chemistry and drug development. Its structural motifs, including the benzyloxy protecting group, the electron-donating methoxy group, and the electron-withdrawing nitro group, make it a versatile building block for the synthesis of complex heterocyclic compounds and other target molecules with potential therapeutic applications. The efficient and regioselective synthesis of this intermediate is therefore a critical consideration in the early stages of drug discovery and process development. This guide will compare two primary synthetic strategies, starting from commercially available precursors, and will provide a detailed analysis of their respective merits and drawbacks.

Route 1: Sequential Etherification and Nitration of 4-Methylcatechol

This strategy commences with the readily available starting material, 4-methylcatechol, and involves a three-step sequence of selective mono-methylation, benzylation, and subsequent nitration.

Logical Framework for Route 1

Route 1 start 4-Methylcatechol step1 Selective Mono-methylation start->step1 intermediate1 4-Methylguaiacol (2-Methoxy-4-methylphenol) step1->intermediate1 step2 Benzylation (Williamson Ether Synthesis) intermediate1->step2 intermediate2 4-Benzyloxy-5-methoxytoluene step2->intermediate2 step3 Nitration intermediate2->step3 product 4-Benzyloxy-5-methoxy- 2-nitrotoluene step3->product

Caption: Synthetic workflow for Route 1 starting from 4-methylcatechol.

Step-by-Step Protocol and Mechanistic Insights

Step 1: Selective Mono-methylation of 4-Methylcatechol

The selective mono-methylation of 4-methylcatechol to afford 4-methylguaiacol (creosol) is a critical step that dictates the regiochemistry of the final product.[1] Several methods exist for the methylation of catechols, with the choice of reagent and conditions being paramount for achieving high selectivity for the desired mono-methylated product over the di-methylated byproduct and the other regioisomer.

  • Protocol: 4-Methylcatechol can be methylated using reagents like dimethyl sulfate or methyl iodide in the presence of a mild base.[1] The reaction is typically carried out in a polar aprotic solvent.

  • Causality: The use of a stoichiometric amount of the methylating agent and careful control of reaction temperature are crucial to favor mono-methylation. The slight difference in acidity between the two hydroxyl groups of 4-methylcatechol can be exploited to achieve regioselectivity, although statistical mixtures are common.

Step 2: Benzylation of 4-Methylguaiacol

The remaining free hydroxyl group of 4-methylguaiacol is protected as a benzyl ether via the Williamson ether synthesis.[2][3] This reaction proceeds through an SN2 mechanism.[4]

  • Protocol: 4-Methylguaiacol is deprotonated with a strong base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This is followed by the addition of benzyl chloride or benzyl bromide.[5] The reaction is typically refluxed in a suitable solvent like acetone or DMF.

  • Causality: The choice of a primary halide (benzyl chloride) is essential to ensure the reaction proceeds via an SN2 pathway, minimizing the potential for elimination side reactions.[4] The phenoxide is a potent nucleophile, readily displacing the halide to form the desired ether.

Step 3: Nitration of 4-Benzyloxy-5-methoxytoluene

The final step involves the electrophilic aromatic substitution to introduce a nitro group onto the aromatic ring. The directing effects of the existing substituents are of paramount importance.

  • Protocol: The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.[6]

  • Causality: Both the methoxy and benzyloxy groups are ortho-, para-directing activators.[7] However, the position ortho to the methoxy group and meta to the benzyloxy group is sterically hindered. The position ortho to the benzyloxy group and meta to the methoxy group is also a possibility. The most likely position for nitration is ortho to the activating methoxy group and para to the methyl group, leading to the desired 2-nitro product. Careful control of the reaction temperature is necessary to prevent over-nitration and side reactions.[8]

Route 2: Nitration of a Pre-functionalized Toluene Derivative

This alternative approach begins with a toluene ring that already possesses the hydroxyl and methoxy groups in the desired orientation, followed by nitration and subsequent benzylation.

Logical Framework for Route 2

Route 2 start 3-Hydroxy-4-methoxytoluene step1 Nitration start->step1 intermediate1 4-Hydroxy-5-methoxy- 2-nitrotoluene step1->intermediate1 step2 Benzylation (Williamson Ether Synthesis) intermediate1->step2 product 4-Benzyloxy-5-methoxy- 2-nitrotoluene step2->product

Caption: Synthetic workflow for Route 2 starting from 3-hydroxy-4-methoxytoluene.

Step-by-Step Protocol and Mechanistic Insights

Step 1: Nitration of 3-Hydroxy-4-methoxytoluene

The regioselectivity of the nitration of 3-hydroxy-4-methoxytoluene is governed by the combined directing effects of the hydroxyl and methoxy groups.

  • Protocol: The nitration can be achieved using a nitrating agent such as nitric acid in acetic acid or a mixture of nitric acid and sulfuric acid at controlled temperatures.

  • Causality: Both the hydroxyl and methoxy groups are strongly activating and ortho-, para-directing. The hydroxyl group is generally a stronger activator than the methoxy group. The position ortho to the hydroxyl group (position 2) is highly activated. The position para to the hydroxyl group is blocked by the methyl group. Therefore, nitration is expected to occur predominantly at the 2-position, yielding 4-hydroxy-5-methoxy-2-nitrotoluene.

Step 2: Benzylation of 4-Hydroxy-5-methoxy-2-nitrotoluene

The final step is the benzylation of the phenolic hydroxyl group, which is a standard Williamson ether synthesis.

  • Protocol: The nitrated phenol is treated with a base like potassium carbonate or sodium hydroxide to form the phenoxide, followed by the addition of benzyl chloride. The reaction is typically heated in a polar aprotic solvent such as DMF or acetone.[5][9]

  • Causality: The electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating its removal by a weaker base compared to the benzylation in Route 1. The resulting phenoxide is a good nucleophile for the subsequent SN2 reaction with benzyl chloride.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: From 4-MethylcatecholRoute 2: From 3-Hydroxy-4-methoxytoluene
Starting Material Availability 4-Methylcatechol is a commercially available and relatively inexpensive starting material.[10]3-Hydroxy-4-methoxytoluene (creosol) is also commercially available, often derived from natural sources.[11]
Number of Steps Three stepsTwo steps
Key Challenges Achieving high regioselectivity in the mono-methylation of 4-methylcatechol can be challenging, often leading to mixtures of isomers that require purification.The nitration of 3-hydroxy-4-methoxytoluene can potentially lead to side products due to the strongly activating nature of the hydroxyl and methoxy groups. Controlling the reaction conditions is critical to avoid oxidation and over-nitration.
Overall Yield (Estimated) The overall yield is dependent on the efficiency of the selective mono-methylation step. Assuming moderate to good yields in each step, the overall yield is likely to be in the range of 30-50%.With a more convergent approach, the overall yield for Route 2 could potentially be higher, in the range of 50-70%, assuming efficient nitration and benzylation steps.
Scalability The multi-step nature and potential for purification challenges in the first step might pose some difficulties for large-scale synthesis.The two-step sequence is more convergent and potentially more amenable to scale-up, provided the nitration step can be well-controlled.
Safety Considerations The use of hazardous reagents such as dimethyl sulfate (a potent carcinogen) and strong bases requires stringent safety protocols. Nitration is an exothermic and potentially hazardous reaction.Nitration is a highly exothermic process and requires careful temperature control to prevent runaway reactions.

Conclusion and Recommendation

Both synthetic routes presented offer viable pathways to 4-Benzyloxy-5-methoxy-2-nitrotoluene.

Route 1 provides a flexible approach starting from a simple and inexpensive precursor. However, the key challenge lies in the selective mono-methylation of 4-methylcatechol, which may require significant optimization to achieve high yields of the desired intermediate and avoid tedious purification.

Route 2 is a more convergent and potentially higher-yielding approach. The success of this route hinges on the controlled and regioselective nitration of 3-hydroxy-4-methoxytoluene. Given the strong activating nature of the substituents, careful optimization of the nitration conditions is crucial to minimize the formation of byproducts.

Ultimately, the choice of the optimal synthetic route will depend on factors such as the scale of the synthesis, the availability and cost of starting materials, and the process development capabilities of the research team.

References

  • CN103570507A - Preparation method of 4-methylcatechol - Google Patents. [URL: https://patents.google.
  • CN103864578A - Synthesis method of 4-methylcatechol - Google Patents. [URL: https://patents.google.
  • 4-Methylcatechol - Wikipedia. [URL: https://en.wikipedia.
  • 4-methyl guaiacol - FlavScents. [URL: https://flavscents.com/4-methyl-guaiacol]
  • The Williamson Ether Synthesis - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
  • 4-Methylcatechol – Knowledge and References - Taylor & Francis. [URL: https://www.taylorfrancis.com/chapters/edit/10.
  • 4-benzyloxyindole - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v72p0056]
  • Nitration of Substituted Aromatic Rings and Rate Analysis. [URL: https://sites.google.com/a/conncoll.
  • 4-methyl catechol, 452-86-8 - The Good Scents Company. [URL: http://www.thegoodscentscompany.
  • 4-Methylcatechol - Bioactive Catechol Compound for Research | APExBIO. [URL: https://www.apexbt.
  • 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.
  • creosol - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV4P0231]
  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - MDPI. [URL: https://www.mdpi.com/1420-3049/27/8/2528]
  • Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts - MDPI. [URL: https://www.mdpi.com/2073-4344/13/10/1379]
  • US5847231A - Selective nitration of phenol derivatives - Google Patents. [URL: https://patents.google.
  • Solved Lab. Williamson Ether Synthesis K.CO HO | Chegg.com. [URL: https://www.chegg.com/homework-help/questions-and-answers/lab-williamson-ether-synthesis-kco-ho-1-benzyloxy-4-methoxy-benzene-loose-lab-williamson-e-q67482592]
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Solvent-Free Benzylation of Glycerol by Benzyl Alcohol Using Heteropoly Acid Impregnated on K-10 Clay as Catalyst - MDPI. [URL: https://www.mdpi.com/2073-4344/12/11/1402]
  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6359556/]
  • (PDF) Vapour-Phase Selective O-Methylation of Catechol with Methanol over Metal Phosphate Catalysts - ResearchGate. [URL: https://www.researchgate.
  • Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7081077/]
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. [URL: https://www.francis-press.com/papers/3998]
  • Experiment : Williamson Ether Synthesis of Ethoxybenzen ee - Science Learning Center. [URL: https://sciencelearningcenter.weebly.com/uploads/2/3/4/2/23424960/williamson_ether_synthesis.pdf]
  • A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy - Quick Company. [URL: https://www.quickcompany.in/patents/a-process-of-manufacturing-para-methoxy-benzoic-acid-or-4-methoxy-benzoic-acid]
  • Nitration of Toluene (Electrophilic Aromatic Substitution). [URL: https://www.cpp.
  • electrophilic substitution in methylbenzene and nitrobenzene - Chemguide. [URL: https://www.chemguide.co.uk/mechanisms/elsub/methylnitro.html]
  • Nitration Lab - YouTube. [URL: https://www.youtube.
  • CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents. [URL: https://patents.google.
  • (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media - ResearchGate. [URL: https://www.researchgate.net/publication/340010834_Green_Methodology_Development_for_the_Surfactant_Assisted_Williamson_Synthesis_of_4-Benzyloxy_Benzoic_Acid_Ether_in_Aqueous_Media]
  • 2-Methoxy-4-methylphenol (CAS 93-51-6) - Cayman Chemical. [URL: https://www.caymanchem.com/product/16524/2-methoxy-4-methylphenol]
  • Epoxy-functionalised 4-vinylguaiacol for the synthesis of bio-based, degradable star polymers via a RAFT/ROCOP strategy - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/py/d0py00803a]
  • 4-methyl guaiacol, 93-51-6 - The Good Scents Company. [URL: http://www.thegoodscentscompany.

Sources

Comparative

assessing the scalability of "4-Benzyloxy-5-methoxy-2-nitrotoluene" synthesis methods

An Expert's Guide to the Scalable Synthesis of 4-Benzyloxy-5-methoxy-2-nitrotoluene: A Comparative Analysis In the landscape of pharmaceutical and fine chemical synthesis, the efficient and scalable production of key int...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Scalable Synthesis of 4-Benzyloxy-5-methoxy-2-nitrotoluene: A Comparative Analysis

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and scalable production of key intermediates is paramount. 4-Benzyloxy-5-methoxy-2-nitrotoluene serves as a crucial building block in the synthesis of various complex molecules. This guide provides a detailed comparative analysis of the two primary synthetic routes to this compound, with a focus on assessing their scalability for industrial applications. We will delve into the practical aspects of each method, offering insights into reaction conditions, potential challenges, and overall viability for large-scale production.

Route 1: Electrophilic Nitration of 4-Benzyloxy-5-methoxytoluene

This approach involves the direct nitration of the aromatic ring of 4-benzyloxy-5-methoxytoluene. This is a classic electrophilic aromatic substitution reaction, a cornerstone of organic synthesis.

Reaction Scheme
Experimental Protocol

A typical laboratory-scale procedure for the nitration of an activated aromatic ring like 4-benzyloxy-5-methoxytoluene would involve the following steps:

  • Preparation of the Nitrating Mixture: A mixture of concentrated sulfuric acid and nitric acid is carefully prepared in a reaction vessel cooled in an ice bath. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Addition of the Substrate: The 4-benzyloxy-5-methoxytoluene is dissolved in a suitable solvent, such as dichloromethane or acetic acid, and added dropwise to the cold nitrating mixture. The temperature is carefully maintained below 5-10 °C to control the exothermic reaction and minimize the formation of side products.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is quenched by pouring it over ice-water, leading to the precipitation of the crude product. The solid is then filtered, washed with water to remove residual acids, and dried. Further purification is typically achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Scalability Assessment

While electrophilic nitration is a widely used industrial process, its application to complex molecules like 4-benzyloxy-5-methoxytoluene presents several scalability challenges:

  • Exothermicity and Safety: Nitration reactions are notoriously exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and ensure safety. This necessitates specialized reactors with precise temperature control.

  • Regioselectivity: The presence of two activating groups (benzyloxy and methoxy) on the aromatic ring can lead to the formation of regioisomers, complicating the purification process and reducing the overall yield of the desired product. While the existing substitution pattern directs the nitration to the desired position, minor isomers can still be formed.

  • Handling of Corrosive Reagents: The use of concentrated nitric and sulfuric acids requires specialized handling and storage infrastructure to mitigate the risks associated with these highly corrosive materials.

  • Aqueous Waste Stream: The quenching and washing steps generate a significant amount of acidic aqueous waste, which requires neutralization and treatment before disposal, adding to the overall cost and environmental impact of the process.

Route 2: Williamson Ether Synthesis via Benzylation of 4-hydroxy-5-methoxy-2-nitrotoluene

This alternative route involves the formation of the benzyl ether linkage through a Williamson ether synthesis. This method starts with the commercially available 4-hydroxy-5-methoxy-2-nitrotoluene and introduces the benzyl group in the final step.

Reaction Scheme
Experimental Protocol

A representative procedure for the benzylation of 4-hydroxy-5-methoxy-2-nitrotoluene, as can be adapted from similar syntheses, is as follows:

  • Deprotonation of the Phenol: The 4-hydroxy-5-methoxy-2-nitrotoluene is dissolved in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone. A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

  • Addition of the Benzylating Agent: Benzyl chloride or benzyl bromide is then added to the reaction mixture. The reaction is typically heated to 50-80 °C to facilitate the nucleophilic substitution reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or HPLC to ensure complete consumption of the starting material.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into water. The product is then extracted with a suitable organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Scalability Assessment

The Williamson ether synthesis approach offers several advantages in terms of scalability compared to the nitration route:

  • Milder Reaction Conditions: This method generally employs less hazardous and corrosive reagents than the nitration route. The reaction temperatures are moderate, and the risk of dangerous exotherms is significantly lower.

  • High Selectivity: The reaction is highly selective, with the benzylation occurring specifically at the phenolic hydroxyl group, thus avoiding the formation of regioisomers and simplifying the purification process.

  • Easier Handling of Reagents: The reagents used, such as potassium carbonate and benzyl chloride, are easier and safer to handle on a large scale compared to concentrated nitric and sulfuric acids.

  • Reduced Waste Generation: While solvent waste is generated, the process avoids the large volumes of acidic aqueous waste associated with the nitration route.

Comparative Analysis

FeatureRoute 1: NitrationRoute 2: Benzylation
Starting Materials 4-Benzyloxy-5-methoxytoluene4-hydroxy-5-methoxy-2-nitrotoluene, Benzyl chloride
Key Transformation Electrophilic Aromatic SubstitutionWilliamson Ether Synthesis
Reagents Conc. HNO₃, Conc. H₂SO₄K₂CO₃ (or other base), Benzyl chloride
Safety Concerns Highly exothermic, corrosive acidsFlammable solvents, lachrymatory benzyl halides
Selectivity Potential for regioisomer formationHigh
Work-up Quenching in ice-water, filtrationExtraction, washing
Waste Stream Acidic aqueous wasteSolvent waste, salt byproduct
Scalability Challenging due to exothermicity and safetyMore straightforward and safer

Visualizing the Synthetic Workflows

G cluster_0 Route 1: Nitration Workflow cluster_1 Route 2: Benzylation Workflow A0 4-Benzyloxy-5-methoxytoluene A2 Nitration Reaction (<10°C) A0->A2 A1 Nitrating Mixture (HNO3/H2SO4) A1->A2 A3 Quenching (Ice-water) A2->A3 A4 Filtration & Washing A3->A4 A5 Recrystallization A4->A5 A6 Final Product A5->A6 B0 4-hydroxy-5-methoxy- 2-nitrotoluene B2 Deprotonation B0->B2 B1 Base (K2CO3) Solvent (DMF) B1->B2 B4 Benzylation Reaction (50-80°C) B2->B4 B3 Benzyl Chloride B3->B4 B5 Extraction & Washing B4->B5 B6 Recrystallization B5->B6 B7 Final Product B6->B7

Caption: Comparative workflows for the synthesis of 4-Benzyloxy-5-methoxy-2-nitrotoluene.

Conclusion and Recommendation

Based on this comparative analysis, the benzylation of 4-hydroxy-5-methoxy-2-nitrotoluene (Route 2) emerges as the more scalable and industrially viable method for the synthesis of 4-benzyloxy-5-methoxy-2-nitrotoluene. The primary advantages of this route are its milder reaction conditions, higher selectivity, and improved safety profile, all of which are critical considerations for large-scale chemical manufacturing. While the nitration route (Route 1) is a classic transformation, the inherent challenges associated with controlling the exothermicity and ensuring regioselectivity make it a less attractive option for robust and safe industrial production of this specific target molecule. For researchers and drug development professionals, focusing on optimizing the Williamson ether synthesis approach is the recommended strategy for achieving a scalable and efficient synthesis of 4-benzyloxy-5-methoxy-2-nitrotoluene.

References

Process for preparing 4-benzyloxy-5-methoxy-2-nitrotoluene. (1999). Google Patents. Retrieved from

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Benzyloxy-5-methoxy-2-nitrotoluene

Executive Safety Assessment: The "Silent" Hazards 4-Benzyloxy-5-methoxy-2-nitrotoluene is not a generic reagent; it is a highly functionalized nitro-aromatic intermediate, commonly utilized in the synthesis of EGFR inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "Silent" Hazards

4-Benzyloxy-5-methoxy-2-nitrotoluene is not a generic reagent; it is a highly functionalized nitro-aromatic intermediate, commonly utilized in the synthesis of EGFR inhibitors like Gefitinib .[1]

As a Senior Application Scientist, I must emphasize that standard "lab coat and glasses" protocols are insufficient here. This molecule presents a dual-threat profile:

  • Toxicological Latency: Like many nitro-aromatic precursors to APIs, it possesses genotoxic structural alerts (nitro group + electron-rich aromatic ring).[1] It must be treated as a potential mutagen and skin sensitizer.[1][2]

  • Energetic Instability: The push-pull electronic character (electron-donating alkoxy groups vs. electron-withdrawing nitro group) lowers the decomposition onset temperature.[1] While not a primary explosive, it is thermally sensitive and prone to rapid decomposition if heated under confinement or subjected to static discharge when dry.

The Core Directive: Handle this substance as if it were a confirmed Category 1B Mutagen and a Class 4.1 Flammable Solid .

Personal Protective Equipment (PPE) Matrix

We do not select PPE based on "compliance"; we select it based on permeation kinetics and exposure routes .[1] Nitro-aromatics are lipophilic; they permeate standard nitrile gloves rapidly.[1]

Table 1: Tiered PPE Specifications
Protection ZoneStandard Handling (Analytical/ <1g)Preparative Handling (Synthesis/ >1g)Scientific Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield (8-inch) + Splash GogglesNitro dusts are severe irritants; corneal opacity can occur upon direct contact.[1]
Dermal (Hand) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate (Silver Shield/4H) under NitrileNitro-compounds permeate nitrile in <15 mins.[1] Laminate film provides >8hr breakthrough time.[1]
Respiratory Fume Hood (Face velocity: 100 fpm)P100/N99 Respirator (if outside hood)Inhalation of dust causes methemoglobinemia (interference with O2 transport).[1]
Body Tyvek® 400 (or equivalent) Lab CoatTyvek® 800 (Impervious Coverall)Cotton absorbs nitro-aromatics, creating a secondary exposure source.[1] Disposable suits prevent cross-contamination.[1]
Footwear Closed-toe leather/syntheticComposite-toe Safety Shoes + Boot Covers Prevents tracking of genotoxic dust into common areas.[1]

Operational Protocols: The "Zero-Static" Workflow[1]

Handling this intermediate requires mitigating two risks simultaneously: Dust Inhalation and Electrostatic Discharge (ESD) .[1]

A. Weighing & Transfer (The Critical Zone)[1]
  • The Problem: Dry nitro-aromatic powders are often dielectric.[1] Friction from a plastic spatula can generate static charges sufficient to ignite dust clouds or cause localized decomposition.[1]

  • The Protocol:

    • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.[1]

    • Tooling: Use stainless steel or porcelain spatulas only. NEVER use plastic.[1]

    • Damping: If the process allows, pre-wet the solid with the reaction solvent (e.g., Methanol or Toluene) before transfer to reduce dust lofting.

B. Reaction Setup
  • Thermal Control: When heating this intermediate (e.g., reduction to the aniline), ensure a secondary temperature probe is in the bath. Set a safety cut-off 10°C below the solvent boiling point.[1]

  • Venting: Nitro-compounds can release NOx gases if overheated.[1] Ensure the condenser is vented to a scrubber or high-efficiency hood exhaust.[1]

C. Visual Safety Logic (Workflow)

SafetyWorkflow Start Start: Handling Request RiskCheck Check Scale & State Start->RiskCheck SmallScale < 1g (Analytical) RiskCheck->SmallScale LargeScale > 1g (Synthesis) RiskCheck->LargeScale PPE_Small Double Nitrile Gloves Splash Goggles Fume Hood SmallScale->PPE_Small PPE_Large Silver Shield Liners Tyvek Suit Face Shield LargeScale->PPE_Large Action_Weigh Weighing Protocol: Use Anti-Static Spatula Use Ionizer PPE_Small->Action_Weigh PPE_Large->Action_Weigh Check_Spill Spill Detected? Action_Weigh->Check_Spill Spill_Resp Isolate Area Do NOT use Paper Towels Use Chem-Sorb Pads Check_Spill->Spill_Resp Yes Process Proceed with Reaction Check_Spill->Process No

Figure 1: Decision Logic for PPE Selection and Operational Safety. Note the escalation of PPE for preparative scales due to increased dust load potential.

Emergency Response & Disposal

Spill Management Strategy

Do not use paper towels. Nitro-aromatics can react with cellulose (paper) to form unstable compounds over time, or simply dry out and become dispersible dust.[1]

  • Evacuate: Clear the immediate 10ft radius.[1]

  • Don PPE: Upgrade to Silver Shield gloves and N95/P100 respirator.[1]

  • Contain: Ring the spill with polypropylene absorbent pads (chemically inert).

  • Solubilize: If the spill is solid, gently mist with PEG-400 or water to suppress dust before wiping.[1]

  • Decontaminate: Wash the surface with a 10% sodium dithionite solution (reduces the nitro group to a less toxic amine/water-soluble salt) followed by detergent water.[1]

Waste Disposal[1][3][4]
  • Segregation: This material must NEVER be mixed with oxidizers (peroxides, nitric acid) in the waste stream.

  • Classification: Label as "Toxic, Organic, Nitro-Compound."

  • Destruction: High-temperature incineration is the only acceptable disposal method to ensure destruction of the aromatic ring.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2801507, 4-Benzyloxy-2-nitrotoluene. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Nitrobenzene and Analogs (1910.1000 Table Z-1).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Nitro-toluene derivatives.[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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